molecular formula C8H14N4O B1520546 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 1177340-00-9

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1520546
CAS No.: 1177340-00-9
M. Wt: 182.22 g/mol
InChI Key: ICLSZONXTRREMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . The presence of the acetohydrazide functional group makes this compound a versatile building block for the synthesis of more complex molecules, such as those explored in multi-component reactions (MCRs) to create libraries of compounds for biological screening . Researchers value this intermediate for its potential in constructing novel compounds with possible pharmacological properties, aligning with the ongoing investigation of pyrazole-based structures for various therapeutic areas . The trimethylpyrazole core provides a stable heteroaromatic base that can contribute to lipophilic interactions in target binding sites. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLSZONXTRREMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672490
Record name 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177340-00-9
Record name 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, research-level overview of the synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide, a molecule of interest within the broader class of pyrazole-containing compounds. Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug discovery, recognized for their wide array of pharmacological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed rationale behind the synthetic strategy, step-by-step experimental protocols, and methods for structural elucidation.

Strategic Approach to Synthesis

The synthesis of the target acetohydrazide is logically approached in a three-step sequence. This strategy is predicated on building the core heterocyclic structure first, followed by functionalization at the N1 position of the pyrazole ring, and culminating in the formation of the hydrazide moiety. This pathway is efficient and relies on well-established, high-yielding chemical transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: N-Alkylation cluster_2 Part 3: Hydrazide Formation A 3-Methyl-2,4-pentanedione C 3,4,5-trimethyl-1H-pyrazole A->C Cyclocondensation B Hydrazine Hydrate B->C E Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate C->E Williamson Ether Synthesis Analogue D Ethyl 2-chloroacetate D->E G This compound E->G Nucleophilic Acyl Substitution F Hydrazine Hydrate F->G

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 3,4,5-trimethyl-1H-pyrazole Core

The foundational step is the construction of the trisubstituted pyrazole ring. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most classical and reliable methods for this purpose[3]. This involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For our target, the logical precursors are 3-methyl-2,4-pentanedione and hydrazine hydrate.

Mechanism Rationale: The reaction proceeds via an initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which leads to the formation of the aromatic pyrazole ring.

Pyrazole_Formation_Mechanism Reagents 3-Methyl-2,4-pentanedione + Hydrazine Hydrazone Hydrazone Intermediate Reagents->Hydrazone Condensation Cyclized_Intermediate Cyclized Hemiaminal Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Product 3,4,5-trimethyl-1H-pyrazole + H2O Cyclized_Intermediate->Product Dehydration

Caption: Mechanism for the formation of the pyrazole core.

Experimental Protocol: Synthesis of 3,4,5-trimethyl-1H-pyrazole
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Reaction Initiation: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting residue can be purified by distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,4,5-trimethyl-1H-pyrazole as a crystalline solid.

ReagentMolar Mass ( g/mol )Equiv.MolesMass/Volume
3-Methyl-2,4-pentanedione114.141.0xy
Hydrazine Hydrate (~64%)50.061.11.1xz
Ethanol---As solvent

Part 2: N-Alkylation to Synthesize the Ester Intermediate

With the pyrazole core in hand, the next step is the introduction of the acetate moiety at the N1 position. This is typically achieved via a nucleophilic substitution reaction, analogous to a Williamson ether synthesis, where the pyrazole nitrogen acts as the nucleophile. Ethyl 2-chloroacetate or ethyl 2-bromoacetate are common and effective alkylating agents for this transformation[2][4]. The reaction is base-mediated to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity.

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole. It is crucial to use an anhydrous base to prevent hydrolysis of the ester.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal as it can dissolve the reagents and facilitate the Sₙ2 reaction without interfering.

Experimental Protocol: Synthesis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate
  • Reagent Setup: To a solution of 3,4,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl 2-chloroacetate (1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting pyrazole is consumed.

  • Isolation and Purification: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate.

ReagentMolar Mass ( g/mol )Equiv.MolesMass/Volume
3,4,5-trimethyl-1H-pyrazole124.181.0ab
Ethyl 2-chloroacetate122.551.21.2ac
Potassium Carbonate138.211.51.5ad
Acetone (anhydrous)---As solvent

Part 3: Formation of the Acetohydrazide

The final step is the conversion of the ethyl ester to the desired acetohydrazide. This is a classic nucleophilic acyl substitution where hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.

Rationale for Conditions: This reaction is typically carried out in an alcoholic solvent like ethanol, which can dissolve both the ester and hydrazine hydrate. Heating is often employed to increase the reaction rate. The product, being a hydrazide, is often less soluble in the reaction medium upon cooling, facilitating its isolation by precipitation.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction Progression: Heat the mixture to reflux for 4-8 hours. The progress can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product, this compound.

ReagentMolar Mass ( g/mol )Equiv.MolesMass/Volume
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate210.271.0mn
Hydrazine Hydrate (~64%)50.063-53-5mp
Ethanol (absolute)---As solvent

Characterization and Validation

The structure and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetate group, and signals for the N-H protons of the hydrazide moiety. The chemical shifts will be indicative of their electronic environment.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the three methyl carbons, the pyrazole ring carbons, the methylene carbon, and the carbonyl carbon of the hydrazide.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed. These include N-H stretching bands for the hydrazide, a strong C=O stretching band for the amide carbonyl, and C-H and C=N stretching frequencies characteristic of the pyrazole ring[5].

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR Singlets for the three pyrazole-CH₃ groups, a singlet for the -CH₂- group, and broad singlets for the -NH-NH₂ protons.
¹³C NMR Signals corresponding to the three methyl carbons, the pyrazole ring carbons (C3, C4, C5), the methylene carbon, and the carbonyl carbon.
IR (cm⁻¹) ~3300-3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1500 (C=N stretch).
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of the title compound.

This comprehensive guide outlines a robust and logical pathway for the synthesis of this compound. By understanding the rationale behind each step and employing rigorous analytical validation, researchers can confidently prepare this and analogous compounds for further investigation in drug discovery and development programs.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(2-pyridyl)ethylidene]acetohydrazide. (2012). National Institutes of Health. [Link]

  • Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. [Link]

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. [Link]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). mediaTUM. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology. MD Topology. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2021). ResearchGate. [Link]

  • Solved Hydrazine reacts with 2,4-pentanedione to yield. (2015). Chegg.com. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2020). MDPI. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Pyrazoles. (2008). ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2019). Arkivoc. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (1990). PubMed. [Link]

  • 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives and their in vitro growth-inhibitory activity. (2005). Open Research@CSIR-NIScPR. [Link]

  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2006). ResearchGate. [Link]

  • Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (2014). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of pyrazole chemistry and the known characteristics of related analogues to present a detailed profile. The guide covers a plausible synthetic route, predicted physicochemical properties, expected spectral characteristics, and a discussion of potential biological activities, positioning this molecule as a compound of interest for further investigation in medicinal chemistry and drug discovery.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1] Its structural versatility and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of approved drugs and clinical candidates. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The acetohydrazide moiety, in turn, is a valuable functional group that can act as a pharmacophore or a synthetic intermediate for the construction of more complex heterocyclic systems. The combination of the 3,4,5-trimethyl-substituted pyrazole core with an acetohydrazide side chain in This compound presents a unique scaffold with potential for novel biological activities.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₄N₄OBased on structural analysis.
Molecular Weight 182.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small organic molecules of this class.
Melting Point Moderately highThe presence of hydrogen bond donors and acceptors (amide and amine groups) and the planar pyrazole ring would contribute to a stable crystal lattice.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents.The polar acetohydrazide group will enhance solubility in polar solvents, while the substituted pyrazole ring provides some lipophilicity.
pKa The pyrazole ring is weakly basic. The hydrazide moiety has both acidic and basic character.The exact pKa values would require experimental determination but are expected to be in the typical range for pyrazoles and hydrazides.
LogP Low to moderateThe combination of the hydrocarbon-like methyl groups and the polar acetohydrazide moiety suggests a balanced lipophilicity.

Synthesis of this compound

The synthesis of the target compound can be logically approached through a two-step process starting from the corresponding carboxylic acid, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid (CAS Number: 66053-93-8). This precursor is commercially available, providing a convenient entry point for the synthesis.

Proposed Synthetic Pathway

The overall synthetic scheme involves the esterification of the carboxylic acid precursor followed by hydrazinolysis of the resulting ester.

Synthesis_Pathway Precursor (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid Ester Ethyl (3,4,5-trimethyl-1H-pyrazol-1-yl)acetate Precursor->Ester   Esterification (Ethanol, cat. H₂SO₄, Reflux) Target This compound Ester->Target   Hydrazinolysis (Hydrazine hydrate, Ethanol, Reflux)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl (3,4,5-trimethyl-1H-pyrazol-1-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid (1 equivalent) in an excess of absolute ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the ethyl (3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) obtained from the previous step in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[3]

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble, may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the final this compound.

Spectral Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl Protons (pyrazole ring): Three distinct singlets are expected for the three methyl groups on the pyrazole ring, likely in the range of δ 2.0-2.5 ppm.

    • Methylene Protons (-CH₂-): A singlet corresponding to the methylene protons of the acetohydrazide side chain is anticipated, likely in the range of δ 4.5-5.0 ppm.

    • Amine and Amide Protons (-NH-NH₂): Broad singlets for the -NH and -NH₂ protons would be observed, and their chemical shifts would be dependent on the solvent and concentration. These protons are exchangeable with D₂O.

  • ¹³C NMR:

    • Methyl Carbons (pyrazole ring): Three signals in the aliphatic region (δ 10-20 ppm) corresponding to the three methyl groups.

    • Methylene Carbon (-CH₂-): A signal for the methylene carbon, likely in the range of δ 50-60 ppm.

    • Pyrazole Ring Carbons: Three signals in the aromatic region corresponding to the C3, C4, and C5 carbons of the pyrazole ring.

    • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm, for the carbonyl carbon of the acetohydrazide moiety.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amine and amide)3200-3400 (broad)
C-H stretching (aliphatic)2850-3000
C=O stretching (amide I)1650-1680
N-H bending (amide II)1550-1640
C=N stretching (pyrazole ring)~1500-1600
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (182.23 g/mol ). The fragmentation pattern would likely involve the loss of the acetohydrazide side chain or parts of it.

Potential Biological Activities and Applications

The structural features of this compound suggest several potential avenues for biological activity, making it a promising candidate for further investigation.

Biological_Potential Target Compound Target Compound Antimicrobial Antimicrobial Target Compound->Antimicrobial Antifungal Antifungal Target Compound->Antifungal Anti-inflammatory Anti-inflammatory Target Compound->Anti-inflammatory Anticancer Anticancer Target Compound->Anticancer

Caption: Potential biological activities of this compound.

  • Antimicrobial and Antifungal Activity: Pyrazole derivatives are well-documented for their efficacy against a range of bacterial and fungal pathogens.[1] The presence of the acetohydrazide moiety can also contribute to antimicrobial action. Therefore, this compound warrants screening against various microbial strains.

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, including the blockbuster drug Celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes. The specific substitution pattern of the trimethylated pyrazole ring could influence its selectivity and potency as an anti-inflammatory agent.

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs. The mechanism of action for pyrazole-based anticancer agents is diverse and can involve the inhibition of kinases, tubulin polymerization, or other cellular pathways. The acetohydrazide group can also be a precursor for synthesizing other heterocyclic systems with potential cytotoxic effects.

  • Synthetic Intermediate: Beyond its own potential biological activity, this compound is a valuable intermediate for the synthesis of a variety of other heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles, which themselves are classes of compounds with significant pharmacological interest.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of pyrazole and hydrazide chemistry. This guide has outlined a logical synthetic pathway, predicted its key physicochemical and spectral properties, and highlighted its potential in medicinal chemistry. The next crucial steps for researchers and drug development professionals would be the actual synthesis and purification of this compound, followed by thorough experimental characterization to validate the predicted properties. Subsequent screening for a range of biological activities, guided by the insights provided in this document, could uncover novel therapeutic applications for this promising pyrazole derivative.

References

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. National Institutes of Health. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Springer. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Available at: [Link]

  • N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. ResearchGate. Available at: [Link]

  • Pyrazole derived ligands and the atom numbering scheme. ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available at: [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Arkivoc. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. Available at: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

Unraveling the Molecular Architecture of a Therapeutic Antibody: A Technical Guide to the Structure Elucidation of Bezlotoxumab

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Abstract Service (CAS) Number 1177340-00-9: Initial database searches for CAS number 1177340-00-9 reveal an ambiguity, with some sources associating it with the small molecule 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide, while more substantial scientific literature links it to the monoclonal antibody Bezlotoxumab. Authoritative chemical databases lack a definitive entry for the former, whereas Bezlotoxumab is a well-characterized therapeutic agent. This guide will focus on the comprehensive structure elucidation of Bezlotoxumab, a subject of significant scientific and clinical importance.

Introduction

Bezlotoxumab, marketed as Zinplava®, is a fully human monoclonal antibody of the IgG1/kappa isotype that targets Clostridioides difficile toxin B (TcdB).[1][2] It is approved for the prevention of recurrent C. difficile infection (CDI) in high-risk patients.[3] The therapeutic efficacy of a monoclonal antibody is intrinsically linked to its precise three-dimensional structure. Therefore, a rigorous and multi-faceted approach to structure elucidation is paramount during its development and manufacturing to ensure safety, potency, and consistency. This in-depth technical guide provides a comprehensive overview of the core methodologies and analytical strategies employed in the structural characterization of Bezlotoxumab, offering field-proven insights for researchers, scientists, and drug development professionals.

The Hierarchical Approach to Monoclonal Antibody Structure Elucidation

The structural characterization of a complex glycoprotein like Bezlotoxumab, with an approximate molecular weight of 148.2 kDa, is a multi-tiered process.[1] It begins with the determination of the primary structure and progresses through the analysis of post-translational modifications (PTMs) and the higher-order structure. Each level of analysis provides critical information that, when integrated, yields a complete molecular picture.

G cluster_0 Structural Hierarchy Primary Structure Primary Structure Post-Translational Modifications Post-Translational Modifications Primary Structure->Post-Translational Modifications Context Higher-Order Structure Higher-Order Structure Post-Translational Modifications->Higher-Order Structure Influence Biological Function Biological Function Higher-Order Structure->Biological Function

Caption: Hierarchical workflow for monoclonal antibody structure elucidation.

Part 1: Determination of the Primary Structure

The primary structure, the linear sequence of amino acids in the heavy and light chains, is the foundational blueprint of the antibody.

Experimental Protocol: Peptide Mapping by LC-MS/MS

Peptide mapping is the gold standard for confirming the amino acid sequence and identifying PTMs.

  • Reduction and Alkylation: The disulfide bonds holding the antibody's chains together are cleaved using a reducing agent (e.g., dithiothreitol), and the resulting free sulfhydryl groups are capped with an alkylating agent (e.g., iodoacetamide) to prevent re-formation.[4]

  • Enzymatic Digestion: The reduced and alkylated antibody is digested with a specific protease, most commonly trypsin, which cleaves at the carboxyl side of lysine and arginine residues.[5]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6]

    • MS1 Scan: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides.

    • MS2 Scan (Fragmentation): Selected peptides are fragmented, and the m/z of the fragment ions is measured.

  • Data Analysis: The fragmentation patterns are used to determine the amino acid sequence of each peptide. These sequences are then aligned to the expected sequence to confirm the primary structure and identify any modifications.[6]

ParameterTypical ValuePurpose
Enzyme TrypsinSpecific and efficient digestion
LC Column C18 Reverse-PhaseSeparation of peptides by hydrophobicity
MS Instrument Orbitrap or Q-TOFHigh resolution and mass accuracy
Sequence Coverage >95%Ensures comprehensive analysis

Part 2: Characterization of Post-Translational Modifications (PTMs)

PTMs are enzymatic or non-enzymatic modifications to amino acids that occur after protein synthesis. They are critical for the structure and function of monoclonal antibodies.[7][8]

Glycosylation

Bezlotoxumab, being an IgG1 antibody, possesses a conserved N-linked glycosylation site on the Fc region of each heavy chain.[9] Glycosylation significantly impacts the antibody's stability and effector functions.

  • Analysis of Released Glycans: Glycans are enzymatically released, fluorescently labeled, and analyzed by LC to provide a profile of the different glycoforms.[10]

  • Intact and Subunit Mass Analysis: High-resolution mass spectrometry of the intact or IdeS-digested antibody (producing F(ab')2 and Fc/2 fragments) can reveal the distribution of major glycoforms.[5][9]

Disulfide Bonds

The correct formation of inter- and intra-chain disulfide bonds is crucial for the antibody's structural integrity. Peptide mapping without the initial reduction step is used to identify the linked peptides, thereby confirming the disulfide bond structure.

Other Common Modifications
  • N-terminal Pyroglutamate: Cyclization of N-terminal glutamine residues.

  • C-terminal Lysine Clipping: Removal of the C-terminal lysine from the heavy chains.[5]

  • Deamidation and Oxidation: Common chemical modifications that can occur during manufacturing and storage.[8]

These modifications are typically identified and quantified during peptide mapping analysis by observing mass shifts from the expected peptide masses.

Part 3: Elucidation of the Higher-Order Structure and Epitope Mapping

The higher-order structure refers to the three-dimensional folding of the antibody and its interaction with its target.

X-ray Crystallography

X-ray crystallography provides an atomic-level view of the antibody's structure. For Bezlotoxumab, this technique was instrumental in understanding how it neutralizes TcdB.

Key Findings from the X-ray Crystallography of Bezlotoxumab-TcdB Complex:

  • The crystal structure of the Fab fragments of Bezlotoxumab in complex with the N-terminal half of the TcdB CROP (Combined Repetitive Oligopeptide) domain was solved.[11][12]

  • It was revealed that Bezlotoxumab binds to two homologous sites within the CROP domain.[11][13]

  • This binding partially obstructs two of the four putative carbohydrate-binding pockets on TcdB, thereby preventing the toxin from attaching to host cells.[12][14]

G cluster_0 Crystallography Workflow Protein Expression & Purification Protein Expression & Purification Crystallization Crystallization Protein Expression & Purification->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Atomic Model Atomic Model Structure Solution & Refinement->Atomic Model

Caption: General workflow for X-ray crystallography.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides information on the protein's conformation and dynamics in solution. When Bezlotoxumab binds to TcdB, the regions of interaction are protected from exchanging their amide hydrogens with deuterium from the solvent. By analyzing the rate of deuterium uptake, the binding interface can be mapped. This technique confirmed the interaction sites identified by X-ray crystallography.[14]

Biophysical Characterization

A suite of biophysical techniques is used to assess the overall conformation and stability of the antibody.

TechniqueInformation Provided
Circular Dichroism (CD) Secondary structure content (alpha-helix, beta-sheet)
Differential Scanning Calorimetry (DSC) Thermal stability and melting temperature (Tm)
Size Exclusion Chromatography (SEC) Aggregation state and hydrodynamic size
Surface Plasmon Resonance (SPR) Binding kinetics and affinity to the target[14]

Conclusion

The structure elucidation of Bezlotoxumab is a comprehensive undertaking that relies on the integration of data from multiple orthogonal analytical techniques. From the foundational amino acid sequence determined by peptide mapping to the atomic-level detail of its interaction with TcdB revealed by X-ray crystallography, each method provides a critical piece of the structural puzzle. This rigorous characterization is essential for ensuring the development of a safe and effective therapeutic monoclonal antibody and serves as a paradigm for the analysis of other complex biologic drugs.

References

  • Shen, F. et al. (2018). Bezlotoxumab: an emerging monoclonal antibody therapy for prevention of recurrent Clostridium difficile infection. Therapeutic Advances in Gastroenterology, 11, 1756284818755618. Available at: [Link]

  • Le, H. et al. (n.d.). Mass spectrometry, a tool for the characterisation of monoclonal antibodies. A3P. Available at: [Link]

  • Schiwe, M. et al. (2015). Structural Elucidation of Chemical and Post-translational Modifications of Monoclonal Antibodies. National Institute of Standards and Technology. Available at: [Link]

  • Schiwe, M. et al. (2015). Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. ACS Symposium Series. Available at: [Link]

  • Jenkins, N. et al. (2017). Mass Spectrometry Approaches for Identification and Quantitation of Therapeutic Monoclonal Antibodies in the Clinical Laboratory. Clinical Microbiology Reviews, 30(3), 735-757. Available at: [Link]

  • Schiwe, M. et al. (2015). Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. ACS Publications. Available at: [Link]

  • Jiang, Y. et al. (2020). Comprehensive characterization of monoclonal antibody by Fourier transform ion cyclotron resonance mass spectrometry. Communications Biology, 3(1), 1-9. Available at: [Link]

  • Orth, P. et al. (2014). Mechanism of action and epitopes of Clostridium difficile toxin B-neutralizing antibody bezlotoxumab revealed by X-ray crystallography. The Journal of Biological Chemistry, 289(26), 18008–18021. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Action and Epitopes of Clostridium difficile Toxin B-neutralizing Antibody Bezlotoxumab Revealed by X-ray Crystallography. Available at: [Link]

  • BioPharm International. (2011). Structural Characterization of Monoclonal Antibodies. Available at: [Link]

  • Creative Biolabs. (n.d.). Antibody Sequencing via Mass Spectrometry: Key Techniques & Methods. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). BLA761046 Bezlotoxumab Clinical Microbiology Review. Available at: [Link]

  • Villafuerte Gálvez, J. A., & Kelly, C. P. (2021). Bezlotoxumab for Preventing Recurrent Clostridioides difficile Infection: A Narrative Review from Pathophysiology to Clinical Studies. Journal of Clinical Medicine, 10(15), 3296. Available at: [Link]

  • AbbVie Contract Manufacturing. (n.d.). How are Monoclonal Antibodies Structured. Available at: [Link]

  • RxList. (n.d.). Zinplava (Bezlotoxumab Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bezlotoxumab. Available at: [Link]

  • BioProcess International. (2014). Higher-Order Structure Comparability: Case Studies of Biosimilar Monoclonal Antibodies. Available at: [Link]

  • KEGG DRUG. (n.d.). Bezlotoxumab. Available at: [Link]

  • ResearchGate. (n.d.). Structural basis of strain-specific differences in bezlotoxumab potency for the prevention of recurrent Clostridioides difficile infection. Available at: [Link]

  • Creative Biolabs. (n.d.). Bezlotoxumab (Zinplava): Monoclonal Antibody for C. difficile Infection Prevention. Available at: [Link]

  • Contagion Live. (2021). Expert Perspectives on Advances in the Management of Clostrioides difficile: Bezlotoxumab and Unmet Needs. Available at: [Link]

  • The Antibody Society. (2016). First approval for bezlotoxumab, a new antibody therapeutic for reduction of C. difficile infection recurrance. Available at: [Link]

  • White Rose Research Online. (2020). Bezlotoxumab for the Prevention of Recurrent Clostridioides difficile Infection: 12-Month Observational Data From the Randomized Phase III Trial, MODIFY II. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic characterization of the novel pyrazole derivative, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. In the absence of previously published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on established principles and data from structurally analogous compounds. Furthermore, it details the requisite experimental protocols for acquiring and interpreting high-quality spectroscopic data, offering field-proven insights for researchers and professionals in drug development.

Molecular Structure and a Priori Considerations

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of a 3,4,5-trimethyl-substituted pyrazole ring linked via a nitrogen atom to an acetohydrazide moiety. This unique combination of a heterocyclic aromatic system and a flexible hydrazide chain dictates the expected spectroscopic behavior.

Molecular Structure with Atom Numbering

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL DMSO-d6 transfer Transfer to NMR tube setup Tune and lock spectrometer shim Shim magnetic field acquire Acquire spectrum (zg30 pulse program) phase Phase correction baseline Baseline correction integrate Integrate signals

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C10 (C=O)~168
C5~145
C3~138
C4~115
C9 (CH₂)~50
C8 (CH₃)~13
C6 (CH₃)~11
C7 (CH₃)~9
Rationale for Predictions
  • Carbonyl Carbon (C10): The carbonyl carbon of the hydrazide is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

  • Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the methyl substituents. C5 and C3, being adjacent to nitrogen atoms, will be more deshielded than C4.

  • Methylene Carbon (C9): The CH₂ carbon, being attached to a nitrogen atom, will be significantly deshielded compared to the methyl carbons.

  • Methyl Carbons (C6, C7, C8): The three methyl carbons will appear in the upfield region of the spectrum, with slight variations in their chemical shifts due to their different positions on the pyrazole ring.

Experimental Protocol for ¹³C NMR Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted as follows:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationIntensity
3300-3400N-H stretch (NH₂)Medium, two bands
~3200N-H stretch (NH)Medium, broad
2900-3000C-H stretch (aliphatic)Medium
~1680C=O stretch (amide I)Strong
~1600N-H bend (NH₂)Medium
~1550C=N stretch (pyrazole)Medium
Rationale for Predictions
  • N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations. The NH₂ group typically exhibits two bands (symmetric and asymmetric stretching), while the NH group will show a broader absorption.

  • C=O Stretching: A strong absorption band around 1680 cm⁻¹ is expected for the carbonyl group of the secondary amide (hydrazide).

  • C-H Stretching: The methyl and methylene groups will give rise to C-H stretching vibrations in the 2900-3000 cm⁻¹ region.

  • C=N Stretching: The pyrazole ring will have a characteristic C=N stretching vibration around 1550 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Workflow for ATR-FTIR Spectroscopy

IR_Workflow background Collect background spectrum sample Place small amount of solid sample on ATR crystal background->sample acquire_ir Acquire sample spectrum sample->acquire_ir clean Clean ATR crystal acquire_ir->clean

Caption: General workflow for acquiring an ATR-FTIR spectrum.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺∙): m/z = 198.14

  • Key Fragments:

    • m/z = 139: Loss of the acetohydrazide side chain.

    • m/z = 124: Loss of a methyl group from the m/z 139 fragment.

    • m/z = 59: The acetohydrazide fragment [CH₂CONHNH₂]⁺.

Rationale for Predictions

Upon electron ionization, the molecule is expected to form a molecular ion at m/z 198. The most probable fragmentation pathway would involve the cleavage of the N-C bond between the pyrazole ring and the acetohydrazide side chain, leading to a prominent peak at m/z 139 corresponding to the trimethylpyrazole radical cation. Further fragmentation of this ion by loss of a methyl group would yield a fragment at m/z 124. The acetohydrazide side chain itself could also be observed as a fragment at m/z 59.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or dissolved in a suitable volatile solvent for liquid injection.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive starting point for researchers. The provided rationale behind the spectral predictions, grounded in fundamental principles of spectroscopy, will aid in the interpretation of experimentally acquired data. The self-validating nature of combining these different spectroscopic techniques will ensure a high-confidence structural elucidation of this novel compound.

References

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Retrieved from [Link]

  • ResearchGate. (2017). N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for A general synthesis of 3,5-disubstituted-1H-pyrazoles via a copper-catalyzed cascade reaction of terminal alkynes, hydrazine and vicinal dihaloalkanes. Retrieved from [Link]

  • MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and QSAR study of some substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • PubChem. (2026). 2,3,5-trimethyl-1-phenyl-1H-pyrazol-2-ium. Retrieved from [Link]

literature review on trimethyl pyrazole acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Trimethyl Pyrazole Acetohydrazide Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its remarkable versatility is showcased by its presence in blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, and Rimonabant, an anti-obesity agent, demonstrating its capacity to interact with a wide array of biological targets.[1][2][3]

When this potent nucleus is chemically linked to an acetohydrazide moiety (-CO-NH-NH-), a new dimension of chemical and biological potential is unlocked. The acetohydrazide group is not merely a linker; it is a versatile pharmacophore capable of forming multiple hydrogen bonds, chelating metals, and acting as a reactive handle for further derivatization. This unique combination gives rise to the trimethyl pyrazole acetohydrazide derivatives, a class of compounds that has garnered significant interest for its broad spectrum of pharmacological activities.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide an in-depth analysis of the synthesis, characterization, and biological evaluation of these derivatives. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be a self-validating system for understanding and advancing research in this promising area of medicinal chemistry.

Core Synthesis Strategies and Mechanistic Insights

The construction of trimethyl pyrazole acetohydrazide derivatives is a multi-step process that hinges on the careful formation of the core pyrazole ring followed by the strategic introduction of the acetohydrazide side chain. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Route A: The Carboxylic Acid Pathway

This classic and reliable method involves first building a pyrazole ring that bears a carboxylic acid or ester functional group, which then serves as the anchor point for introducing the hydrazide.

  • Formation of the Pyrazole Core: The synthesis typically begins with a β-dicarbonyl compound, such as a derivative of acetoacetate, which undergoes a cyclocondensation reaction with a substituted hydrazine. This is a variation of the well-established Knorr pyrazole synthesis.

  • Functional Group Interconversion: The ester group on the pyrazole ring is then hydrolyzed to a carboxylic acid.

  • Hydrazide Formation: The crucial step involves the activation of the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent) and subsequent reaction with hydrazine hydrate. This forms the stable acetohydrazide linkage.

The primary advantage of this route is its robustness and the commercial availability of a wide variety of β-dicarbonyl compounds and hydrazines, allowing for significant structural diversity.

Route B: The Hydrazone Formation Pathway

An alternative and equally effective strategy involves the formation of a hydrazone bond by condensing a pyrazole-carbaldehyde with an acetohydrazide.

  • Synthesis of Pyrazole-4-carbaldehyde: A key intermediate is the formylated pyrazole. This is often achieved through the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl (-CHO) group onto the electron-rich pyrazole ring.[4]

  • Condensation Reaction: The resulting pyrazole-4-carbaldehyde is then refluxed with acetohydrazide in a suitable solvent like ethanol, often with a catalytic amount of acid.[4][5] This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the acetohydrazide on the aldehyde carbon, followed by dehydration to yield the final acetohydrazide derivative, which exists as a stable hydrazone.

This route is particularly useful for creating derivatives where the acetohydrazide moiety is connected to the pyrazole ring via a C=N-N linkage, offering a different geometric and electronic profile compared to the direct C-N linkage of Route A.

G cluster_A Route A: Carboxylic Acid Pathway cluster_B Route B: Hydrazone Formation Pathway A1 β-Dicarbonyl Compound A3 Pyrazole Ester Intermediate A1->A3 Cyclocondensation A2 Substituted Hydrazine A2->A3 Cyclocondensation A4 Pyrazole Carboxylic Acid A3->A4 Hydrolysis A5 Final Derivative (Amide Linkage) A4->A5 Hydrazine Hydrate B1 Substituted Pyrazole B3 Pyrazole-4-carbaldehyde B1->B3 Formylation B2 Vilsmeier-Haack Reagent (POCl₃/DMF) B2->B3 Formylation B5 Final Derivative (Hydrazone Linkage) B3->B5 Condensation B4 Acetohydrazide B4->B5 Condensation

General synthetic routes to pyrazole acetohydrazide derivatives.

Experimental Protocol: General Synthesis via Hydrazone Formation (Route B)

This protocol provides a representative, step-by-step methodology for the synthesis of a trimethyl pyrazole acetohydrazide derivative via the condensation of a pyrazole-carbaldehyde with acetohydrazide.[4][5]

Part 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

  • Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 0.071 mol). Cool the flask in an ice-salt bath to 0-5 °C.

  • Vilsmeier-Haack Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.071 mol) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the electrophilic Vilsmeier reagent is critical for the subsequent formylation.

  • Formylation: To this reagent, add a solution of 1,3,5-trimethylpyrazole (0.024 mol) in DMF. Stir the reaction mixture at 0-5 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-5 hours.

  • Work-up: Carefully pour the reaction mixture into crushed ice. The hydrolysis of the intermediate complex yields the aldehyde. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7 is reached.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallize the crude product from ethanol to obtain the pure pyrazole-4-carbaldehyde intermediate.

Part 2: Synthesis of the Final Acetohydrazide Derivative

  • Reaction: In a round-bottom flask, dissolve the synthesized 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and acetohydrazide (0.01 mol) in 25 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane 1:4).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The final product can be further purified by recrystallization from ethanol to yield the desired trimethyl pyrazole acetohydrazide derivative.

Spectroscopic Validation: A Self-Validating System

The structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the proposed structure.

TechniqueKey Functional GroupCharacteristic Signal/PeakRationale
¹H NMR Hydrazide (CONHNH )Singlet, δ 9.8-11.5 ppm[6]The protons on the nitrogen atoms are deshielded and appear as a characteristic downfield singlet, which disappears upon D₂O exchange.
Hydrazone (N=CH )Singlet, δ 8.3-8.5 ppm[4]The proton attached to the imine carbon of the hydrazone linkage is in a distinct electronic environment, appearing as a sharp singlet.
Pyrazole Ring-HSinglet, δ 8.5-9.7 ppm[4][7]The lone proton on the pyrazole ring is aromatic and appears as a downfield singlet.
¹³C NMR Carbonyl (C =O)Singlet, δ 160-172 ppm[6]The carbonyl carbon of the acetohydrazide moiety gives a characteristic signal in the downfield region of the spectrum.
IR (KBr) C=O Stretch1635-1685 cm⁻¹[4]The strong absorption band corresponds to the carbonyl group stretching vibration in the hydrazide or hydrazone structure.
N-H Stretch3190-3300 cm⁻¹A broad or sharp peak corresponding to the N-H bond stretching of the secondary amine in the hydrazide group.
C=N Stretch1635-1640 cm⁻¹[4]For derivatives made via Route B, this peak confirms the presence of the imine bond of the hydrazone.

Note: Exact chemical shifts (δ) and frequencies (cm⁻¹) can vary based on the solvent and the specific electronic environment created by other substituents on the molecule.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of these derivatives lies in their diverse biological activities. The pyrazole and acetohydrazide components work in synergy, creating molecules with potent antimicrobial, anticancer, and anti-inflammatory properties. Understanding the structure-activity relationship (SAR) is crucial for rationally designing more potent and selective agents.

Antimicrobial Activity

A significant body of research has demonstrated the efficacy of pyrazole acetohydrazide derivatives against a range of bacterial and fungal pathogens.[4][7]

  • Mechanism of Action: While not fully elucidated for all derivatives, azole-containing compounds are known to interfere with crucial biological pathways in microbes.[7] For fungi, they can inhibit enzymes involved in ergosterol synthesis, a vital component of the fungal cell membrane. For bacteria, they may disrupt enzymatic processes or membrane integrity.

  • Structure-Activity Relationship (SAR): A key finding is that the nature of the substituent on the phenyl ring (when present as part of the pyrazole scaffold) plays a critical role. The presence of electron-withdrawing groups, such as halogens (e.g., -F, -Cl), often enhances antimicrobial potential.[4][5] For instance, a derivative with a 4-fluorophenyl group at the pyrazole ring has been shown to exhibit the highest antimicrobial activity against both bacterial and fungal strains compared to derivatives with electron-donating groups.[5][7] This suggests that modifying the electronic properties of the aromatic system is a key strategy for optimizing activity.

Table 1: Representative Antimicrobial Activity Data

Compound IDKey Structural FeatureTest OrganismActivity (Zone of Inhibition / MIC)Reference
6d 4-Fluorophenyl on pyrazoleE. coli, S. aureusHigh inhibitory potential[4][7]
6c 4-Chlorophenyl on pyrazoleC. albicansHigh inhibitory potential[4][7]
6b 4-Bromophenyl on pyrazoleP. aeruginosaGood inhibitory potential[4][7]
3 -E. coliMIC: 0.25 µg/mL (Exceedingly active)[8]
4 -S. epidermidisMIC: 0.25 µg/mL (Highly active)[8]

MIC = Minimum Inhibitory Concentration

Anticancer Activity

The pyrazole scaffold is a well-established core in the design of anticancer agents.[9][10] Derivatives of pyrazole acetohydrazide have shown promising dose-dependent anti-proliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colorectal (HT-29) carcinomas.[11]

  • Mechanism of Action: The anticancer effects of pyrazoles are often attributed to their ability to inhibit protein kinases, which are crucial enzymes in cell growth and signaling pathways.[10] Some derivatives can also induce apoptosis (programmed cell death) and arrest the cell cycle, preventing cancer cells from proliferating.[10][12]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that lipophilic and electron-withdrawing groups on the aryl substituents are beneficial for cytotoxic activity.[9] For example, compounds bearing a 4-chlorophenyl or 4-bromophenyl group on the pyrazole ring have demonstrated potent growth inhibition of cancer cell lines.[10] The acetohydrazide moiety can contribute to this activity by forming critical hydrogen bonds within the active site of target enzymes.

G cluster_pathway Potential Anticancer Mechanism start Pyrazole Acetohydrazide Derivative kinase Protein Kinase (e.g., CDK2) start->kinase Inhibition apoptosis Induction of Apoptosis start->apoptosis cycle Cell Cycle Progression kinase->cycle Blockade prolif Tumor Cell Proliferation cycle->prolif Arrest death Cell Death apoptosis->death

Hypothesized mechanism of anticancer action.
Anti-inflammatory Activity

The pyrazole core is famously associated with anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13]

  • Mechanism of Action (COX Inhibition): There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation. Many traditional NSAIDs inhibit both, leading to gastrointestinal side effects. The goal of modern drug design is to create selective COX-2 inhibitors. The structural features of pyrazole derivatives, particularly the substitution pattern on the aryl rings, allow for selective binding to the larger active site of the COX-2 enzyme.

  • Structure-Activity Relationship (SAR): For potent and selective COX-2 inhibition, specific structural features are required. Studies on related pyrazole compounds, like Celecoxib, have shown that a para-sulfonamide (-SO₂NH₂) or a similar group on an adjacent phenyl ring is crucial for binding to a secondary pocket in the COX-2 active site, conferring selectivity.[2] While the core topic here is acetohydrazide derivatives, these principles of SAR are directly applicable. The trimethyl and acetohydrazide components would influence the overall conformation and binding affinity of the molecule within the COX active site.

Conclusion and Future Perspectives

Trimethyl pyrazole acetohydrazide derivatives represent a fertile ground for drug discovery. The convergence of two pharmacologically privileged scaffolds—the pyrazole ring and the acetohydrazide moiety—creates molecules with a remarkable breadth of biological activity. The synthetic routes are well-established and flexible, allowing for the creation of large libraries of compounds for screening.

The compelling in vitro data against microbial, cancer, and inflammatory targets strongly supports the continued investigation of this chemical class. Future research should focus on several key areas:

  • Lead Optimization: Systematically modifying the substitution patterns on the pyrazole and any associated aryl rings to improve potency and selectivity, guided by the SAR principles outlined in this guide.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Targets: Screening optimized derivatives against other therapeutic targets, such as viral enzymes or neurodegenerative disease pathways, to uncover new therapeutic applications.

By leveraging the foundational knowledge presented here, researchers are well-equipped to explore the full potential of trimethyl pyrazole acetohydrazide derivatives and develop the next generation of therapeutic agents.

References

  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Structure of novel series of pyrazole acetohydrazide exhibited the best... (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Journal of Biological Sciences. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). ResearchGate. [Link]

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). Asian Journal of Chemistry. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). Molecules. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective. (2020). Molecules. [Link]

Sources

A Technical Guide to the Preliminary Biological Activity Screening of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical framework for conducting the preliminary biological activity screening of the novel compound, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide, designed for researchers and drug development professionals, outlines a logical, tiered screening cascade. It begins with the proposed synthesis of the title compound, followed by a suite of robust in vitro primary assays to broadly assess its potential bioactivity. We detail the rationale behind assay selection, provide step-by-step experimental protocols, and present a clear workflow for data interpretation and progression to more definitive secondary screening. The methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: Rationale and Strategy

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring its pharmacological significance.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Derivatives are known to possess a wide spectrum of biological activities, making them a focal point for new drug discovery efforts.[4]

The Target Compound: this compound

The title compound features a fully substituted pyrazole core with methyl groups at positions 3, 4, and 5, linked via an N-acetyl group to a hydrazide moiety. The acetohydrazide linker is a common pharmacophore used to synthesize various heterocyclic systems and is known to contribute to the biological activity of parent molecules. This guide proposes a systematic investigation to elucidate the primary biological potential of this specific chemical entity.

Proposed Screening Cascade: A Tiered Approach

A tiered or hierarchical screening approach is the most efficient method for the preliminary evaluation of a novel compound. This strategy utilizes broad, high-throughput, and cost-effective in vitro assays in Tier 1 to identify any "hit" activity. Positive results from this initial phase then trigger progression to more specific and resource-intensive Tier 2 assays (which may include in vivo models) to confirm and further characterize the activity.

Proposed Synthesis and Characterization

The synthesis of the title compound can be logically proposed based on established pyrazole chemistry. A plausible route involves the reaction of ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate with hydrazine hydrate. The intermediate ester can be synthesized from the reaction of 3,4,5-trimethyl-1H-pyrazole with ethyl chloroacetate in the presence of a suitable base. This approach is adapted from similar syntheses of related acetohydrazides.[5]

Synthesis_Workflow start 3,4,5-trimethyl-1H-pyrazole + Ethyl Chloroacetate step1 Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (Intermediate Ester) start->step1 K2CO3, Acetone step2 This compound (Final Compound) step1->step2 Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed synthetic route for the target compound.

Upon successful synthesis, the compound's structure and purity must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.

Tier 1: Primary Biological Activity Screening

The initial screening phase is designed to cast a wide net, evaluating the compound against three of the most common and significant activities reported for pyrazole derivatives: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity Screening

Rationale: Infectious diseases remain a global health challenge, and the pyrazole scaffold is a known component of various antimicrobial agents.[6] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain, provides a robust initial assessment. The agar disk diffusion method offers a qualitative, cost-effective first look at activity, while the broth microdilution assay provides quantitative Minimum Inhibitory Concentration (MIC) data, which is the gold standard for evaluating antimicrobial potency.[7][8]

3.1.1 Experimental Protocol: Agar Disk Diffusion Assay

  • Microbial Culture Preparation: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) in appropriate broth.

  • Inoculation: Spread-plate 100 µL of the microbial suspension (adjusted to 0.5 McFarland standard) onto Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., at 1 mg/mL in DMSO) onto the disks.

  • Controls: Use disks loaded with DMSO as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk.

3.1.2 Experimental Protocol: Broth Microdilution for MIC Determination

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the microbial suspension (prepared to a final concentration of 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include wells for sterility control (broth only), growth control (broth + inoculum), and positive control (standard antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8] This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Cytotoxicity Screening

Rationale: Many pyrazole derivatives have demonstrated significant anticancer properties.[1] A primary screen using the MTT assay is a reliable and widely used colorimetric method to assess a compound's ability to reduce the viability of cancer cells.[9] Screening against a small, diverse panel of human cancer cell lines (e.g., representing breast, lung, and colon cancer) provides a good initial indication of cytotoxic potential.

3.2.1 Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[10]

In Vitro Anti-inflammatory Screening

Rationale: The anti-inflammatory activity of pyrazoles is well-documented, with Celecoxib being a prime example.[3] The inhibition of heat-induced albumin denaturation is a simple and convenient in vitro assay for a preliminary screen.[11] Protein denaturation is a known cause of inflammation; therefore, a compound's ability to prevent it suggests potential anti-inflammatory effects.[11]

3.3.1 Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL).

  • Control: Use an equal volume of distilled water in place of the test compound for the control group. Use Diclofenac sodium as a reference standard.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Data Interpretation and Tier 2 Strategy

Interpreting Primary Screening Data

The results from the Tier 1 assays should be compiled into clear, summary tables to facilitate analysis. "Hit" criteria must be pre-defined to guide decision-making.

Table 1: Hypothetical Antimicrobial Screening Results

Test Organism Zone of Inhibition (mm) MIC (µg/mL)
S. aureus 15 16
E. coli 7 >128
C. albicans 18 8
Ciprofloxacin 32 0.5

| Fluconazole | 25 | 1 |

Table 2: Hypothetical Anticancer Cytotoxicity Results (IC₅₀ in µM)

Cell Line Test Compound Doxorubicin (Control)
MCF-7 (Breast) 25.4 0.8
A549 (Lung) >100 1.2

| HCT116 (Colon) | 15.8 | 0.5 |

Table 3: Hypothetical Anti-inflammatory Screening Results

Concentration (µg/mL) % Inhibition of Denaturation
100 15.2%
250 35.8%
500 58.1%
1000 75.4%

| Diclofenac (250 µg/mL) | 85.0% |

Workflow for Advancing to Tier 2

A compound is advanced to Tier 2 screening if it meets the pre-defined hit criteria (e.g., MIC ≤ 16 µg/mL, IC₅₀ ≤ 25 µM, or >50% inhibition in the anti-inflammatory assay at a reasonable concentration). A positive result in any single area warrants further investigation in that specific therapeutic direction.

Screening_Cascade cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Secondary / In Vivo Screening Antimicrobial Antimicrobial Assay (Disk Diffusion, MIC) Decision1 Antimicrobial Hit? Antimicrobial->Decision1 Anticancer Cytotoxicity Assay (MTT vs. Cancer Lines) Decision2 Anticancer Hit? Anticancer->Decision2 Antiinflammatory Anti-inflammatory Assay (Albumin Denaturation) Decision3 Anti-inflammatory Hit? Antiinflammatory->Decision3 TimeKill Time-Kill Kinetics, Biofilm Disruption Apoptosis Apoptosis/Cell Cycle Analysis, Mechanism of Action Studies PawEdema In Vivo Carrageenan Paw Edema Model Start Test Compound: This compound Start->Antimicrobial Start->Anticancer Start->Antiinflammatory Decision1->TimeKill Yes End No Significant Activity Decision1->End No Decision2->Apoptosis Yes Decision2->End No Decision3->PawEdema Yes Decision3->End No

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole acetohydrazide compounds, a class of heterocyclic molecules demonstrating significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a rationale-driven narrative, grounding experimental choices in established chemical principles and highlighting the self-validating nature of robust synthetic methodologies.

Introduction: The Pharmacological Significance of the Pyrazole Acetohydrazide Scaffold

The convergence of the pyrazole ring system with the acetohydrazide moiety creates a pharmacophore of considerable interest in medicinal chemistry. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The acetohydrazide group, on the other hand, is a versatile functional group known to participate in various biological interactions and serves as a key building block in the synthesis of more complex heterocyclic systems. The combination of these two entities in pyrazole acetohydrazide derivatives has led to the development of compounds with promising therapeutic applications, particularly in the realms of antimicrobial and anticancer research.[4][5][6]

This guide will elucidate the strategic design, synthetic pathways, and characterization of these novel compounds, providing both the theoretical underpinnings and practical, step-by-step protocols for their generation and analysis.

I. Rational Design and Synthetic Strategy

The design of novel pyrazole acetohydrazide compounds is predicated on the principles of medicinal chemistry, where structural modifications are rationally introduced to enhance biological activity and optimize pharmacokinetic properties. The core structure allows for diversification at several key positions, enabling the exploration of structure-activity relationships (SAR).

Core Synthesis: A Multi-Step Approach

The synthesis of pyrazole acetohydrazide derivatives typically follows a multi-step sequence, beginning with the construction of the pyrazole core, followed by functionalization and subsequent condensation with a hydrazide component. A common and effective strategy involves the following key transformations:

  • Formation of the Pyrazole Ring: The classical Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, remains a cornerstone for constructing the pyrazole nucleus.[7] Variations of this method, including reactions with α,β-unsaturated ketones and multi-component reactions, offer access to a diverse range of substituted pyrazoles.[8][9]

  • Introduction of a Formyl Group: To facilitate the linkage to the acetohydrazide moiety, a formyl group is often introduced onto the pyrazole ring, typically at the C4 position. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[10]

  • Condensation with Acetohydrazide: The final step involves the condensation of the formyl pyrazole derivative with acetohydrazide under mild acidic conditions to yield the target pyrazole acetohydrazide compound.[4][5]

This synthetic approach is not only versatile but also allows for the late-stage introduction of diversity, a key advantage in the generation of compound libraries for high-throughput screening.

Visualization of the Synthetic Workflow

The following diagram illustrates the generalized synthetic pathway for the preparation of pyrazole acetohydrazide derivatives.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Condensation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole_Core Substituted Pyrazole 1_3_Dicarbonyl->Pyrazole_Core Knorr Synthesis Hydrazine Hydrazine Derivative Hydrazine->Pyrazole_Core Formyl_Pyrazole Formyl Pyrazole Derivative Pyrazole_Core->Formyl_Pyrazole Vilsmeier-Haack Reaction Final_Compound Pyrazole Acetohydrazide Compound Formyl_Pyrazole->Final_Compound Condensation (Acid Catalyst) Acetohydrazide Acetohydrazide Acetohydrazide->Final_Compound

Sources

Methodological & Application

The Versatile Scaffold: Application Notes and Protocols for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2] From the potent anti-inflammatory effects of celecoxib to the targeted anticancer activity of crizotinib, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, analgesic, and antidepressant properties.[2][3] The acetohydrazide moiety, a functional group known for its coordinating properties and ability to form Schiff bases and other heterocyclic systems, further enhances the therapeutic potential of the pyrazole core. This guide focuses on a specific, promising derivative: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide, a molecule poised for exploration in various therapeutic areas due to the unique electronic and steric properties conferred by its trimethylated pyrazole ring.

Synthetic Protocol: A Reliable Pathway to this compound

The synthesis of the title compound is a straightforward, two-step process commencing with the commercially available 3,4,5-trimethyl-1H-pyrazole.[4] The synthetic strategy hinges on an initial N-alkylation of the pyrazole ring with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate

The first step involves the nucleophilic substitution reaction between 3,4,5-trimethyl-1H-pyrazole and ethyl chloroacetate. The pyrazole nitrogen acts as a nucleophile, displacing the chloride from ethyl chloroacetate to form the corresponding ester.

Protocol:

  • To a solution of 3,4,5-trimethyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) as a base.

  • Stir the suspension at room temperature for 15-20 minutes to ensure deprotonation of the pyrazole.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of this compound

The purified ester from Step 1 is then converted to the target acetohydrazide via reaction with hydrazine hydrate.

Protocol:

  • Dissolve the purified ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis_Workflow start 3,4,5-trimethyl-1H-pyrazole intermediate Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate start->intermediate N-Alkylation reagent1 Ethyl Chloroacetate, K2CO3 product This compound intermediate->product Hydrazinolysis reagent2 Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

Application Note 1: Antimicrobial Activity Screening

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The presence of the acetohydrazide moiety can further enhance this activity through potential chelation with metal ions essential for microbial growth or by serving as a precursor for further heterocyclic modifications.

Rationale for Antimicrobial Potential

The antimicrobial activity of pyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[4] The lipophilicity introduced by the three methyl groups on the pyrazole ring may facilitate the compound's passage through the microbial cell membrane.

Protocol: In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method:

  • Microorganisms: A panel of clinically relevant bacteria and fungi should be used.

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in medium without the compound) and negative controls (medium only). Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as reference compounds.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

  • Procedure:

    • Following the MIC determination, aliquot a small volume from the wells showing no visible growth.

    • Spread the aliquots onto agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

    • Incubate the plates under the same conditions as the MIC assay.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Potential Activity Profile of Trimethylated Pyrazole Derivatives Reference MICs (µg/mL)
Gram-positive Bacteria0.25 - 64[5]
Gram-negative Bacteria0.25 - 128[5]
Fungi1 - >128[5]

Application Note 2: Anticancer Activity Evaluation

Pyrazole derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[6][7] The trimethyl substitution pattern on the pyrazole ring can influence the compound's interaction with specific biological targets.

Rationale for Anticancer Potential

The anticancer activity of pyrazoles often involves their interaction with the active sites of enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.[8] The acetohydrazide moiety can also contribute to the anticancer profile by forming derivatives that exhibit enhanced cytotoxic effects.

Protocol: In Vitro Cytotoxicity Assay against Cancer Cell Lines

1. Cell Lines: A panel of human cancer cell lines representing different tumor types should be selected.

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative).

  • Colon Cancer: HCT-116.

  • Lung Cancer: A549.

  • Normal Cell Line (for selectivity assessment): e.g., human dermal fibroblasts (HDF).

2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Assay_Workflow start Seed Cancer Cells in 96-well Plates treatment Treat with this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Value absorbance_reading->data_analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Application Note 3: Anti-inflammatory Activity Assessment

The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the immense potential of pyrazole-containing compounds as anti-inflammatory agents.[9] The anti-inflammatory properties of pyrazoles are often mediated through the inhibition of pro-inflammatory enzymes like COX and lipoxygenase (LOX).

Rationale for Anti-inflammatory Potential

The structural features of this compound, particularly the substituted pyrazole ring, may allow it to bind to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.

Protocol: In Vitro and In Vivo Anti-inflammatory Assays

1. In Vitro COX-1/COX-2 Inhibition Assay:

  • Method: A commercially available COX inhibitor screening assay kit can be used. This assay typically measures the peroxidase activity of COX-1 and COX-2.

  • Procedure:

    • Incubate purified COX-1 and COX-2 enzymes with the test compound at various concentrations.

    • Add arachidonic acid to initiate the reaction.

    • Measure the production of prostaglandin G₂ (PGG₂) or other downstream products using a colorimetric or fluorometric method.

    • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

2. In Vivo Carrageenan-Induced Paw Edema Model in Rats:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound (e.g., orally or intraperitoneally) to the rats. A vehicle control group and a positive control group (e.g., treated with indomethacin or celecoxib) should be included.

    • After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat to induce inflammation.

    • Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Enzyme Target Expected Outcome for Active Compound
COX-1Higher IC₅₀ value (lower inhibition)
COX-2Lower IC₅₀ value (higher inhibition) for selectivity
5-LOXInhibition of leukotriene production

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory potential. Further derivatization of the acetohydrazide moiety to generate Schiff bases, oxadiazoles, or other heterocyclic systems could lead to the discovery of compounds with enhanced potency and selectivity. In silico studies, such as molecular docking, can also be employed to elucidate the potential binding modes of this compound with various biological targets, thereby guiding future drug design efforts.

References

  • A new sequence of pyrazole derivatives (1–6) was synthesized from condensation technique under utilizing ultrasound irradiation. Synthesized compounds were characterized from IR, 1H NMR, 13C NMR, Mass and elemental analysis. Synthesized compounds (1–6) were screened for antimicrobial activity. Among the compounds 3 (MIC: 0.25 μg/mL) was exceedingly antibacterially active against gram negative bacteria of Escherichia coli and compound 4 (MIC: 0.25 μg/mL) was highly active against gram positive bacteria of Streptococcus epidermidis compared with standard Ciprofloxacin. Compound 2 (MIC: 1 μg/mL) was highly antifungal active against Aspergillus niger proportionate to Clotrimazole. Synthesized compounds (1–6) were screened for anti-inflammatory activity and the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) was better activity against anti-inflammatory when compared with standard drugs (Diclofenac sodium). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. [Link]

  • Propose a mechanism to account for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. Study.com. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Oral Biosciences. 2023;65(4):303-312. [Link]

  • Methylhydrazine reaction with acetone. ResearchGate. [Link]

  • Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. Indian Journal of Chemistry. 1982;21A:848-850.
  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2012;17(10):11826-11841. [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. 2023;13(1):2757. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]

  • Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12|. YouTube. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2019;24(21):3837. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]

  • Acetylacetone. Sciencemadness Wiki. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):179-187. [Link]

Sources

Application Notes and Protocols for Utilizing 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutic agents, earning it the designation of a "privileged scaffold".[1] Pyrazole-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3][4] The versatility of the pyrazole core allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. This guide focuses on a specific, highly functionalized pyrazole derivative, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide , and its application as a versatile starting material for the design and synthesis of novel drug candidates. The strategic placement of methyl groups on the pyrazole ring and the presence of a reactive acetohydrazide moiety provide a unique platform for generating diverse chemical libraries with the potential for a range of biological activities.

Rationale for Employing the this compound Scaffold

The selection of this particular scaffold is predicated on several key features that render it an attractive starting point for drug discovery campaigns:

  • Structural Rigidity and Defined Vectorial Display of Substituents: The pyrazole core provides a rigid framework that allows for the precise spatial orientation of appended functional groups. The N-alkylation at the 1-position directs the acetohydrazide side chain away from the plane of the pyrazole ring, providing a clear vector for interaction with biological targets.

  • Modulation of Physicochemical Properties: The three methyl groups on the pyrazole ring contribute to the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability. These groups also shield the pyrazole ring from metabolic degradation, potentially increasing the compound's in vivo half-life.

  • Reactive Handle for Derivatization: The terminal acetohydrazide functionality is a versatile chemical handle that can readily undergo a variety of chemical transformations. Most notably, it can be condensed with a wide range of aldehydes and ketones to form stable hydrazone derivatives.[5][6] This allows for the systematic exploration of a vast chemical space and the generation of extensive structure-activity relationships (SAR).

  • Bioisosteric Replacement Potential: The pyrazole ring can act as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, offering opportunities to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of known pharmacophores.

Synthetic Strategy and Protocols

The synthesis of this compound and its subsequent derivatization into a library of potential drug candidates can be achieved through a straightforward and efficient two-step process. The overall workflow is depicted in the following diagram:

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Biological Evaluation A 3,4,5-trimethyl-1H-pyrazole C Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate A->C Alkylation B Ethyl 2-bromoacetate B->C E This compound C->E Hydrazinolysis D Hydrazine hydrate D->E G N'-substituted-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide Derivatives (Hydrazones) E->G Condensation F Aldehydes/Ketones (R1, R2) F->G H In vitro Assays (e.g., anticancer, antimicrobial) G->H

Caption: Synthetic workflow for the preparation of the target scaffold and its derivatization.

Protocol 1: Synthesis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (Intermediate)

This protocol describes the N-alkylation of 3,4,5-trimethyl-1H-pyrazole with ethyl bromoacetate to yield the key ester intermediate. This method is adapted from established procedures for the alkylation of pyrazoles.[7][8]

Materials:

  • 3,4,5-trimethyl-1H-pyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of 3,4,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate.

Self-Validation: The structure of the synthesized ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by TLC and/or HPLC.

Protocol 2: Synthesis of this compound (Scaffold)

This protocol details the conversion of the synthesized ester to the target acetohydrazide scaffold via hydrazinolysis. This is a standard and high-yielding reaction.[9]

Materials:

  • Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • The product will often precipitate out of the solution upon cooling. If not, the solution can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Self-Validation: The identity of the acetohydrazide scaffold should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry). The melting point should also be determined and compared to literature values if available.

Protocol 3: General Procedure for the Synthesis of N'-substituted-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide Derivatives (Hydrazones)

This protocol provides a general method for the condensation of the acetohydrazide scaffold with various aldehydes and ketones to generate a library of hydrazone derivatives.[5][6]

Materials:

  • This compound

  • A variety of aromatic and/or aliphatic aldehydes or ketones (1.0-1.1 eq)

  • Ethanol or glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of warm ethanol or glacial acetic acid in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (if using ethanol as the solvent).

  • Heat the reaction mixture to reflux for 2-4 hours. The product often precipitates out of the solution as the reaction progresses.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Self-Validation: Each synthesized derivative should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and purity.

Application in Drug Discovery: Targeting Cancer and Microbial Infections

Derivatives of pyrazole acetohydrazide have shown promising biological activities, particularly in the fields of oncology and infectious diseases. The synthesized library of N'-substituted hydrazones can be screened against a panel of cancer cell lines and microbial strains to identify lead compounds for further optimization.

Anticancer Activity

Pyrazole-based compounds have been extensively investigated as anticancer agents, with several derivatives demonstrating potent antiproliferative activity.[3][10][11] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell growth and survival.

Illustrative Signaling Pathway for Anticancer Drug Action:

G Pyrazole Derivative Pyrazole Derivative Kinase Target Kinase Target Pyrazole Derivative->Kinase Target Inhibition Downstream Signaling Downstream Signaling Kinase Target->Downstream Signaling Phosphorylation Cascade Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: A simplified signaling pathway illustrating the potential mechanism of action of pyrazole-based anticancer agents.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of new compounds.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)
Scaffold MCF-7>100
Derivative 1 MCF-715.2
Derivative 2 MCF-75.8
Doxorubicin MCF-70.5
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[4][5][6]

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Synthesized pyrazole derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Scaffold >128>128>128
Derivative 1 326416
Derivative 2 8164
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A1

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The straightforward and efficient synthetic route allows for the generation of diverse libraries of derivatives, particularly through the formation of hydrazones. The preliminary biological evaluation of these derivatives can identify promising lead compounds for further optimization. Future work should focus on expanding the diversity of the synthesized library by incorporating a wider range of aldehydes and ketones, including those with heterocyclic moieties. Further SAR studies, guided by computational modeling, can help in the rational design of more potent and selective compounds. Promising lead compounds should be subjected to more extensive in vitro and in vivo testing to fully characterize their pharmacological and toxicological profiles.

References

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics.

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry.

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate.

  • Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations.

  • Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation.

  • Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. Benchchem.

  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.

  • Bioassays for anticancer activities. PubMed.

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.

  • 2.2. NCI Anticancer Screening In Vitro. Bio-protocol.

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

  • Structure of novel series of pyrazole acetohydrazide exhibited the best... ResearchGate.

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC - NIH.

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.

  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Benchchem.

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH.

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate.

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. NIH.

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.

  • Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - ResearchGate.

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.

  • Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. ResearchGate.

  • ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. ChemicalBook.

  • Journal of Physical Chemistry & Biophysics. Longdom Publishing.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.

  • Synthesis, structure and properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. Current issues in pharmacy and medicine: science and practice.

  • Synthesis, characterization and QSAR study of some substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide. ResearchGate.

  • Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science.

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH.

  • Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. PMC - NIH.

Sources

experimental setup for testing 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols: Preclinical Evaluation of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of this compound, a novel pyrazole derivative. Pyrazole-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[1][2][3][4][5] This guide outlines a structured, multi-tiered approach to systematically characterize the pharmacological and toxicological profile of this compound in relevant animal models. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines in preclinical drug development.

Scientific Rationale and Strategic Overview

The core structure of this compound suggests a high potential for therapeutic activity. The pyrazole nucleus is a key pharmacophore in several approved drugs with diverse mechanisms of action.[2] The acetohydrazide moiety can also contribute to the biological activity spectrum.[6] Therefore, a systematic preclinical evaluation is warranted to identify and characterize its potential therapeutic applications.

The proposed experimental workflow is designed to first establish the safety profile of the compound, followed by a broad screening for efficacy in established animal models of inflammation, pain, and seizure disorders. Positive findings in any of these screening models will then necessitate more in-depth mechanistic studies to elucidate the underlying mode of action.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Screening cluster_3 Phase 4: Mechanistic & Advanced Studies Compound Synthesis\n& Characterization Compound Synthesis & Characterization Formulation Development Formulation Development Compound Synthesis\n& Characterization->Formulation Development Acute Toxicity\n(LD50 Determination) Acute Toxicity (LD50 Determination) Formulation Development->Acute Toxicity\n(LD50 Determination) Single-Dose PK Studies\n(IV & PO) Single-Dose PK Studies (IV & PO) Acute Toxicity\n(LD50 Determination)->Single-Dose PK Studies\n(IV & PO) Dose Selection ADME Analysis ADME Analysis Single-Dose PK Studies\n(IV & PO)->ADME Analysis Anti-inflammatory\n(Carrageenan Paw Edema) Anti-inflammatory (Carrageenan Paw Edema) ADME Analysis->Anti-inflammatory\n(Carrageenan Paw Edema) Dosing Regimen Analgesic\n(Hot Plate Test) Analgesic (Hot Plate Test) Anti-inflammatory\n(Carrageenan Paw Edema)->Analgesic\n(Hot Plate Test) Anticonvulsant\n(PTZ-induced Seizure) Anticonvulsant (PTZ-induced Seizure) Analgesic\n(Hot Plate Test)->Anticonvulsant\n(PTZ-induced Seizure) Mechanism of Action\n(e.g., COX inhibition, cytokine profiling) Mechanism of Action (e.g., COX inhibition, cytokine profiling) Chronic Models\n(if applicable) Chronic Models (if applicable) Mechanism of Action\n(e.g., COX inhibition, cytokine profiling)->Chronic Models\n(if applicable) Efficacy Screening Efficacy Screening Efficacy Screening->Mechanism of Action\n(e.g., COX inhibition, cytokine profiling) Positive Hits

Figure 1: A tiered experimental workflow for the preclinical evaluation of this compound.

Foundational Studies: Formulation and Acute Toxicity

Formulation Development

The initial step in any in vivo study is the development of a suitable formulation to ensure consistent and reproducible administration of the test compound.[7][8]

Objective: To prepare a stable and homogenous vehicle for both oral (PO) and intravenous (IV) administration.

Protocol:

  • Solubility Screening: Assess the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Tween 80 in water).

  • Vehicle Selection:

    • For IV administration: The compound must be fully dissolved to prevent embolism. A co-solvent system (e.g., DMSO/PEG400/saline) may be required.[8]

    • For PO administration: A suspension can be used if the compound has poor aqueous solubility. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.[9]

  • Stability Assessment: The final formulation should be stable for the duration of the study. This can be assessed by visual inspection for precipitation and by analytical methods (e.g., HPLC) to confirm the concentration of the active compound over time.

Acute Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD) of the compound. This information is critical for dose selection in subsequent efficacy studies.

Animal Model: Swiss albino mice (male and female, 6-8 weeks old).

Protocol (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Dosing:

    • Administer the compound orally to a single animal at a starting dose (e.g., 2000 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

    • The dose progression is typically a factor of 3.2.

  • Observation: Observe the animals closely for the first 4 hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in motor activity, convulsions, coma, mortality).

  • Data Analysis: The LD50 is calculated using specialized software (e.g., AOT425StatPgm).

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for interpreting efficacy and toxicity data.[10][11]

Objective: To determine key PK parameters such as bioavailability, half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Animal Model: Wistar rats or C57BL/6 mice (male, 8-10 weeks old).[12]

Protocol:

  • Animal Preparation: For IV administration, catheterization of the jugular vein may be required for serial blood sampling.[13]

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein or jugular vein catheter.

    • PO group: Administer a single oral gavage dose (e.g., 10-50 mg/kg).[14]

  • Blood Sampling: Collect serial blood samples (e.g., 50 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.[15]

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate PK parameters.

Parameter Description Typical Units
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC Area under the plasma concentration-time curveng*h/mL
t1/2 Elimination half-lifeh
F% Bioavailability (PO)%

Efficacy Screening

Based on the known biological activities of pyrazole derivatives, the following in vivo models are recommended for initial efficacy screening.[16][17][18]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.[19][20][21][22][23][24][25]

Objective: To evaluate the ability of the compound to reduce acute inflammation.

Animal Model: Wistar rats (male, 150-200g).

Protocol:

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, PO), and test compound at 3-4 different dose levels.

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[20][26]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[20]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

G Start Start Animal Grouping & Acclimatization Animal Grouping & Acclimatization Start->Animal Grouping & Acclimatization Baseline Paw Volume Measurement (V0) Baseline Paw Volume Measurement (V0) Animal Grouping & Acclimatization->Baseline Paw Volume Measurement (V0) Drug/Vehicle Administration (PO) Drug/Vehicle Administration (PO) Baseline Paw Volume Measurement (V0)->Drug/Vehicle Administration (PO) Wait 1 hour Wait 1 hour Drug/Vehicle Administration (PO)->Wait 1 hour Carrageenan Injection (0.1 mL, 1%) Carrageenan Injection (0.1 mL, 1%) Wait 1 hour->Carrageenan Injection (0.1 mL, 1%) Measure Paw Volume (Vt) at 1, 2, 3, 4, 5h Measure Paw Volume (Vt) at 1, 2, 3, 4, 5h Carrageenan Injection (0.1 mL, 1%)->Measure Paw Volume (Vt) at 1, 2, 3, 4, 5h Calculate Edema (Vt - V0) Calculate Edema (Vt - V0) Measure Paw Volume (Vt) at 1, 2, 3, 4, 5h->Calculate Edema (Vt - V0) Calculate % Inhibition Calculate % Inhibition Calculate Edema (Vt - V0)->Calculate % Inhibition End End Calculate % Inhibition->End

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Analgesic Activity: Hot Plate Test

This model is used to assess central analgesic activity.[27][28][29][30][31]

Objective: To evaluate the central analgesic effect of the compound.

Animal Model: Swiss albino mice (male, 20-25g).

Protocol:

  • Grouping: Similar to the anti-inflammatory model, include vehicle control, positive control (e.g., Morphine, 5 mg/kg, IP), and test compound groups.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[27]

  • Baseline Latency: Before drug administration, place each mouse on the hot plate and record the time until it shows a nociceptive response (paw licking or jumping). A cut-off time of 30 seconds is used to prevent tissue damage.[27]

  • Dosing: Administer the vehicle, positive control, or test compound.

  • Post-treatment Latency: Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group.

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to screen for drugs effective against generalized absence seizures.[32][33][34][35][36]

Objective: To evaluate the anticonvulsant potential of the compound.

Animal Model: Swiss albino mice (male, 20-25g).

Protocol:

  • Grouping: Include vehicle control, positive control (e.g., Diazepam, 4 mg/kg, IP), and test compound groups.

  • Dosing: Administer the vehicle, positive control, or test compound 30 minutes (for IP) or 60 minutes (for PO) before PTZ injection.

  • Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, IP).[33]

  • Observation: Immediately after PTZ injection, observe the mice individually for 30 minutes for the onset and duration of clonic-tonic convulsions.

  • Data Analysis: Record the percentage of animals in each group that are protected from seizures.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects. A p-value of <0.05 is generally considered statistically significant.

Assay Endpoint Positive Control Expected Outcome for an Active Compound
Carrageenan Paw Edema Paw Volume (mL)IndomethacinSignificant reduction in paw volume compared to vehicle
Hot Plate Test Reaction Latency (s)MorphineSignificant increase in reaction latency compared to vehicle
PTZ-Induced Seizure Seizure Onset/IncidenceDiazepamSignificant delay in seizure onset or reduction in seizure incidence

Conclusion and Future Directions

The experimental framework outlined in this document provides a robust starting point for the preclinical evaluation of this compound. Positive results in any of the screening assays should be followed up with more detailed studies to confirm the activity, elucidate the mechanism of action, and explore the therapeutic potential in chronic disease models. These may include models of arthritis, neuropathic pain, or chronic epilepsy models like the kindling model.[37][38][39]

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gendy, M. A., & Ahmed, E. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology, 10, 1083. [Link]

  • Austin, R. P. (2020). Why form & formulation should be embedded in early drug discovery. Drug Discovery World. [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57578. [Link]

  • Iadarola, M. J., & Gonnella, N. C. (2013). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit5.24. [Link]

  • Challa, S. R. (2015). An overview of animal models of pain: disease models and outcome measures. Journal of pain research, 8, 869–881. [Link]

  • Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of disease, 145, 105056. [Link]

  • Bhandari, S., & Singh, P. (2013). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 5(1), 2–17. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(4), 354–380. [Link]

  • Metcalf, C. S., & Löscher, W. (2021). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International journal of molecular sciences, 22(23), 12798. [Link]

  • Shah, N. (2022). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Singh, S., & Majumdar, S. (2017). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 7(3), 189-193. [Link]

  • Al-majeed, Z. H. A., Al-jebur, A. R., & Al-sammarraie, A. M. K. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina (Kaunas, Lithuania), 60(3), 390. [Link]

  • Wu, X., & Li, Z. (2012). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (69), e4383. [Link]

  • Alam, M. J., & Akhter, M. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • Mogil, J. S. (2022). Animal Models for Translational Pain Research. e-Neuroforum, 13(1), 1-8. [Link]

  • Wikipedia. (2023). Hot plate test. [Link]

  • Slideshare. (2015). Screening models for inflammatory drugs. [Link]

  • White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

  • JoVE. (n.d.). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • Drug Target Review. (2024). The art and science of drug formulation. [Link]

  • Al-Ostath, A. I., & Al-Othman, Z. A. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34(4), 2115-2127. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. [Link]

  • Antal, D., & Varga, B. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 433-441. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Mogil, J. S., & Crager, S. E. (2004). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. The Journal of pain : official journal of the American Pain Society, 5(4), 212–217. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Viveka, S., & Santosh, K. (2024). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules (Basel, Switzerland), 24(3), 567. [Link]

  • Frontiers in Pain Research. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. [Link]

  • Su, C. H., & Li, M. (2016). Influence of Drug Properties and Formulation on In Vitro Drug Release and Biowaiver Regulation of Oral Extended Release Dosage Forms. The AAPS journal, 18(1), 15-24. [Link]

  • Panlab. (n.d.). Hot plate test. [Link]

  • Romero Molina, M. A. (2021). Animal models to evaluate analgesic effects using isobolographic analysis. Journal of Applied Bioanalysis, 7(1), 1-3. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Semantic Scholar. (n.d.). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. [Link]

  • da Silva, A. C., & de Souza, M. C. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules (Basel, Switzerland), 17(9), 10847–10860. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

Sources

Application Notes and Protocols: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide as a Chemical Biology Tool for Investigating Kinase Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Compound: While 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide is a valid chemical structure, it is not currently established in the scientific literature as a widely used chemical biology tool with a specific, characterized target. However, the pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2][3] This document, therefore, presents a detailed guide on how a representative pyrazole acetohydrazide compound, which we will refer to as PZ-K47 , can be effectively utilized as a chemical biology tool to investigate kinase signaling pathways, a common application for such molecules.[1][4] The protocols and principles described herein are based on established methodologies for the characterization and application of small molecule kinase inhibitors.

Introduction to PZ-K47: A Representative Pyrazole Acetohydrazide Kinase Inhibitor

PZ-K47, representing the 2-(pyrazol-1-yl)acetohydrazide class, is a synthetic small molecule designed to probe the function of specific protein kinases. The pyrazole core is a versatile heterocyclic motif known for its ability to form key interactions within the ATP-binding pocket of kinases, while the acetohydrazide moiety can be functionalized to modulate solubility, cell permeability, and target engagement.[5][6]

As a chemical biology tool, PZ-K47 can be used to:

  • Inhibit a specific kinase or a family of kinases with measurable potency and selectivity.

  • Elucidate the downstream cellular consequences of target kinase inhibition.

  • Validate a kinase as a potential therapeutic target in disease models.

  • Serve as a starting point for structure-activity relationship (SAR) studies in drug discovery.[4]

This guide will provide protocols for the initial characterization of PZ-K47's inhibitory activity and its application in cell-based assays to probe a hypothetical signaling pathway.

Characterization of PZ-K47 as a Kinase Inhibitor

The first step in utilizing any new chemical probe is to thoroughly characterize its activity and selectivity.

In Vitro Kinase Inhibition Assay

Principle: This assay quantitatively measures the ability of PZ-K47 to inhibit the enzymatic activity of a purified kinase. The assay relies on measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT).

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • PZ-K47 stock solution (e.g., 10 mM in DMSO).

    • A detection reagent system (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody).

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of PZ-K47 in DMSO, and then dilute further in kinase assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.

    • Add the diluted PZ-K47 or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the purified kinase and the substrate peptide to the wells.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection system and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of PZ-K47 relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the PZ-K47 concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome: A well-defined sigmoidal dose-response curve allowing for the determination of the IC₅₀ value.

Compound Target Kinase IC₅₀ (nM)
PZ-K47Kinase X50
Staurosporine (control)Kinase X5

This table presents hypothetical data for illustrative purposes.

Kinase Selectivity Profiling

Principle: To be a useful tool, an inhibitor should have a well-defined selectivity profile. This involves testing PZ-K47 against a broad panel of kinases to identify its primary target(s) and any off-target effects.

Workflow:

This is typically performed as a service by specialized companies. A fixed concentration of PZ-K47 (e.g., 1 µM) is screened against a large panel of kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is reported. Follow-up IC₅₀ determinations are then performed for any kinases that show significant inhibition.

Application of PZ-K47 in Cell-Based Assays

Once the in vitro activity of PZ-K47 is established, the next step is to assess its effects in a cellular context.

Probing a Signaling Pathway by Western Blot

Principle: If PZ-K47 targets a kinase in a known signaling pathway, its inhibitory effect can be observed by measuring the phosphorylation status of downstream substrates. Western blotting is a standard technique for this purpose.

Hypothetical Pathway:

G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Y Substrate Y Kinase X->Substrate Y  P Transcription Factor Z Transcription Factor Z Substrate Y->Transcription Factor Z Gene Expression Gene Expression Transcription Factor Z->Gene Expression PZ-K47 PZ-K47 PZ-K47->Kinase X Inhibits

Caption: Hypothetical signaling pathway inhibited by PZ-K47.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line where Kinase X is known to be active) to 70-80% confluency.

    • Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of PZ-K47 (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

    • Stimulate the cells with a growth factor or other stimulus that activates the pathway of interest for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of Substrate Y (p-Substrate Y) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the band intensity corresponding to p-Substrate Y in cells treated with PZ-K47, while the levels of total Substrate Y and the loading control remain unchanged.

Cell Viability Assay

Principle: This assay determines the effect of PZ-K47 on cell proliferation and viability. A reduction in cell viability can indicate that the targeted kinase is important for cell survival.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of PZ-K47 for 24, 48, or 72 hours.

  • Assay:

    • Add a viability reagent such as MTT or CCK-8 to each well.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the PZ-K47 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular environment. The binding of a ligand (PZ-K47) stabilizes the target protein (Kinase X), leading to an increase in its thermal stability.

Workflow:

G cluster_0 CETSA Workflow Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Lyse Cells Lyse Cells Heat Shock->Lyse Cells Separate Soluble/Insoluble Separate Soluble/Insoluble Lyse Cells->Separate Soluble/Insoluble Analyze by Western Blot Analyze by Western Blot Separate Soluble/Insoluble->Analyze by Western Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Treatment: Treat intact cells with PZ-K47 or vehicle (DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X remaining at each temperature in both PZ-K47-treated and vehicle-treated samples by Western blot.

Expected Outcome: In the presence of PZ-K47, Kinase X will be more resistant to heat-induced denaturation, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control.

Summary and Best Practices

  • Compound Quality: Always ensure the purity and identity of your small molecule probe. Impurities can lead to misleading results.

  • Concentration Matters: Use the lowest effective concentration of the probe to minimize off-target effects. The concentration should be guided by the in vitro IC₅₀ and cellular assay results.

  • Controls are Critical: Always include appropriate positive and negative controls in your experiments. For kinase inhibitor studies, this includes a known active compound and a structurally related but inactive molecule, if available.

By following these detailed protocols and best practices, researchers can effectively utilize pyrazole acetohydrazide derivatives like the representative PZ-K47 to dissect complex kinase signaling networks and validate new therapeutic targets.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link][1]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link][5]

  • PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link][3]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link][6]

  • ResearchGate. Structure of novel series of pyrazole acetohydrazide exhibited the best.... Available from: [Link][4]

Sources

The Versatility of Trimethylpyrazole Derivatives in Agricultural Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of Pyrazole Chemistry in Agriculture

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals.[1][2] Its inherent chemical stability and the potential for diverse functionalization at multiple positions on the ring have made it a "privileged scaffold" in the quest for novel and effective solutions to agricultural challenges.[1] Among the vast family of pyrazole-based compounds, trimethylpyrazole derivatives have emerged as a particularly fruitful area of research and development. These molecules, characterized by the presence of three methyl groups attached to the pyrazole core, exhibit a broad spectrum of biological activities, leading to their application as fungicides, herbicides, insecticides, and plant growth regulators.[3][4][5]

This technical guide provides an in-depth exploration of the application of trimethylpyrazole derivatives in agricultural research. Moving beyond a simple cataloging of uses, we will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the agrochemical industry, offering a practical framework for harnessing the potential of these versatile compounds.

Fungicidal Applications: Combating Plant Pathogens with Precision

Trimethylpyrazole derivatives have demonstrated significant efficacy in the control of a wide range of plant pathogenic fungi.[3][5] Their primary mode of action often involves the inhibition of crucial fungal metabolic pathways, leading to growth arrest and cell death.

Mechanism of Action: Targeting Fungal Respiration

Many fungicidal pyrazole derivatives, including some trimethylpyrazole analogues, function as succinate dehydrogenase inhibitors (SDHIs).[6][7] SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, a critical juncture in cellular energy production.[6] By blocking the activity of the succinate dehydrogenase enzyme, these compounds effectively halt ATP synthesis, leading to the cessation of fungal growth and spore germination.[6]

Another key target for pyrazole-based fungicides is the ergosterol biosynthesis pathway.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion compromises membrane integrity and function.[8] Certain pyrazole derivatives act by inhibiting enzymes such as 14-α-demethylase, a cytochrome P450 enzyme critical for ergosterol synthesis.[8]

Diagram 1: General Mechanism of Action for Pyrazole-based SDHI Fungicides

SDHI_Mechanism Pyrazoles Trimethylpyrazole SDHI Fungicide SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibits ETC Electron Transport Chain SDH->ETC Electron Transfer FungalGrowth Fungal Growth & Spore Germination ATP ATP Production (Energy) ETC->ATP ATP->FungalGrowth

Caption: Inhibition of Succinate Dehydrogenase (SDH) by trimethylpyrazole derivatives disrupts the electron transport chain, halting ATP production and fungal growth.

Protocol 1: Synthesis of a Representative Trimethylpyrazole Carboxamide Fungicide

This protocol outlines a general procedure for the synthesis of a trimethylpyrazole carboxamide, a common structural motif in SDHI fungicides. The synthesis involves the Knorr pyrazole synthesis followed by amidation.

Step 1: Knorr Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (20 mmol) in 100 mL of ethanol.[3]

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (40 mmol) followed by ammonium chloride (2 mmol). A few drops of glacial acetic acid can be added as a catalyst.[3]

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the ammonium chloride precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Crystallization: Add distilled water to the residue and stir. Cool the aqueous solution in an ice bath to induce crystallization of the pyrazole product.[3]

  • Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from a suitable solvent such as methanol to obtain pure 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.[3]

Step 2: Amidation to Form the Pyrazole Carboxamide

  • Activation of the Carboxylic Acid: In a dry flask, dissolve the synthesized pyrazole carboxylic acid (1.0 mmol) and a desired aniline (1.5 mmol) in 15 mL of dichloromethane (DCM).[9]

  • Amide Coupling: Add triethylamine (Et₃N) (3.0 mmol) to the solution at room temperature and stir overnight.[9]

  • Extraction: Add 15 mL of water to the reaction mixture and extract with DCM (3 x 10 mL).[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., petroleum ether: ethyl acetate = 10:1) to yield the target pyrazole carboxamide.[9]

Protocol 2: In Vitro Antifungal Bioassay using the Poisoned Food Technique

This protocol is designed to evaluate the efficacy of synthesized trimethylpyrazole derivatives against soil-borne pathogens like Rhizoctonia solani.

  • Preparation of Fungal Cultures: Culture Rhizoctonia solani on Potato Dextrose Agar (PDA) for seven days under a 12-hour light cycle at room temperature.[10][11]

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized trimethylpyrazole derivatives in a suitable solvent (e.g., acetone or DMSO).

  • Poisoned Media Preparation: Prepare PDA medium and sterilize. While the medium is molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 50, 100, and 150 ppm).[11][12] Pour the poisoned PDA into sterile Petri plates and allow to solidify. A control plate containing only the solvent should also be prepared.[11]

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing R. solani culture in the center of each poisoned and control plate.[11]

  • Incubation: Incubate the plates at 28 ± 1°C.[11]

  • Data Collection and Analysis: Measure the radial mycelial growth in all plates at regular intervals (e.g., 48, 72, and 96 hours) until the mycelium in the control plate reaches the edge of the plate.[11] Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
Compound IDTarget FungusEC50 (µg/mL)Reference
8j Alternaria solani3.06[7]
7ai Rhizoctonia solani0.37[13]
D1 Phomopsis sp.16.9[14]
D6 Xanthomonas oryzae pv. oryzae18.8[14]

Herbicidal Applications: Selective Weed Control

Certain trimethylpyrazole derivatives have been developed as potent herbicides that target specific biochemical pathways in weeds, offering selectivity and crop safety.[9][15]

Mechanism of Action: Inhibition of Pigment and Amino Acid Biosynthesis

A significant class of pyrazole-based herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9][16] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis.[17] Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the bleaching of photosynthetic tissues and subsequent plant death.[17]

Another mode of action for pyrazole herbicides is the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[17] By blocking this pathway, these herbicides starve the plant of essential amino acids, leading to growth cessation and eventual death.

Diagram 2: Workflow for Post-Emergence Herbicide Screening

Herbicide_Screening_Workflow cluster_0 Greenhouse Preparation cluster_1 Treatment Application cluster_2 Evaluation Planting Plant Weed and Crop Species in Pots Growth Grow to 2-4 Leaf Stage Planting->Growth Preparation Prepare Herbicide Solutions (e.g., 150 g ai/ha) Growth->Preparation Application Foliar Spray Application Preparation->Application Observation Visual Assessment of Injury (10-14 days post-application) Application->Observation Data Measure Plant Biomass (Fresh/Dry Weight) Observation->Data Analysis Calculate % Inhibition Data->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the efficiency, yield, and purity of this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind each step, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

The synthesis is typically approached via a robust two-step sequence: first, an N-alkylation of 3,4,5-trimethyl-1H-pyrazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester intermediate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during this process.

Overall Synthetic Workflow

The diagram below outlines the standard two-step pathway from the starting pyrazole to the final acetohydrazide product.

G start 3,4,5-trimethyl-1H-pyrazole step1 Step 1: N-Alkylation start->step1 reagent1 Ethyl Chloroacetate (or Bromoacetate) reagent1->step1 intermediate Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate step1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) step2 Step 2: Hydrazinolysis intermediate->step2 reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->step2 product This compound step2->product Solvent (e.g., Ethanol) Reflux

Caption: General two-step synthesis of the target acetohydrazide.

Part 1: Troubleshooting the N-Alkylation of 3,4,5-trimethyl-1H-pyrazole

This initial step is critical for the overall yield. The reaction involves the deprotonation of the pyrazole's N-H proton, followed by a nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.

FAQ 1.1: My yield of ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate is low. What are the most common causes and how can I improve the outcome?

Low yield in this SN2 reaction is typically traced back to four key parameters: the choice of base, solvent, leaving group on the acetate, and reaction temperature. Incomplete reaction is the most frequent issue.

Causality-Driven Insights: The reaction proceeds via the pyrazolate anion, a potent nucleophile. The efficiency of its formation (determined by the base and solvent) and its subsequent reaction with the electrophile (influenced by the leaving group and temperature) dictate the overall yield.

Troubleshooting Decision Pathway

G start Low Yield in N-Alkylation Step check_base Is the base strong enough and used in sufficient excess? start->check_base check_solvent Is the solvent appropriate (Polar Aprotic)? start->check_solvent check_reagent Is the alkylating agent reactive enough? (Cl < Br < I) start->check_reagent check_conditions Are temperature and reaction time optimized? start->check_conditions sol_base Action: Switch to a stronger base (e.g., NaH) or use a finer powder of K₂CO₃ with longer stirring. check_base->sol_base No sol_solvent Action: Switch to DMF or Acetonitrile to better solvate the anion and accelerate the SN2 reaction. check_solvent->sol_solvent No sol_reagent Action: Use Ethyl Bromoacetate instead of Ethyl Chloroacetate for a more reactive electrophile. check_reagent->sol_reagent No sol_conditions Action: Increase temperature to reflux and monitor reaction progress by TLC until completion. check_conditions->sol_conditions No

Caption: Troubleshooting logic for low N-alkylation yield.

Optimized Reaction Parameters:

To systematically improve your yield, consider the following adjustments. The table below summarizes common starting points and optimized conditions.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base K₂CO₃ (1.5 eq)Anhydrous, finely powdered K₂CO₃ (2.0 eq) or NaH (1.2 eq)Finer powder increases surface area and reaction rate. NaH ensures complete deprotonation but requires an anhydrous solvent.
Solvent AcetoneAnhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions by solvating the cation (K⁺) while leaving the pyrazolate anion highly reactive.
Alkylating Agent Ethyl ChloroacetateEthyl BromoacetateBromide is a better leaving group than chloride, leading to a faster reaction rate and potentially higher conversion at lower temperatures.
Temperature Room Temp to 50°CReflux (60-80°C)Increased temperature provides the necessary activation energy to drive the reaction to completion, especially with less reactive reagents.
Catalyst (Optional) NoneKI (catalytic amount)In reactions with ethyl chloroacetate, catalytic iodide can perform an in situ Finkelstein reaction to generate the more reactive ethyl iodoacetate.

Recommended Protocol for N-Alkylation (Step 1):

This protocol is based on established methods for pyrazole alkylation.[1]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4,5-trimethyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL per gram of pyrazole).

  • Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~60°C; for DMF, 80°C is sufficient) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot has been consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate.

Part 2: Troubleshooting the Hydrazinolysis of the Ester Intermediate

This step converts the ethyl ester into the desired acetohydrazide. The reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

FAQ 2.1: The conversion of my ester to the acetohydrazide is incomplete or slow. How can I drive the reaction to completion?

Incomplete conversion is the most common failure mode in this step. It is almost always due to insufficient nucleophile concentration or inadequate reaction time/temperature.

Causality-Driven Insights: Hydrazinolysis is an equilibrium process. To drive it towards the product side, Le Chatelier's principle is applied by using a large excess of hydrazine hydrate. The reaction is also temperature-dependent, requiring sufficient thermal energy to overcome the activation barrier for the tetrahedral intermediate formation and subsequent ethanol elimination.

Key Optimization Strategies:

  • Hydrazine Stoichiometry: Using a significant excess of hydrazine hydrate (5 to 10 equivalents) is the most effective way to ensure complete conversion. This high concentration of the nucleophile shifts the equilibrium towards the product.

  • Solvent Choice: Anhydrous ethanol is the preferred solvent. It readily dissolves both the ester and hydrazine hydrate, creating a homogeneous reaction environment.

  • Temperature and Time: Refluxing the reaction mixture is standard practice.[2] The reaction should be monitored by TLC until the starting ester is no longer visible. For some sterically hindered esters, this may require extended reflux times (12-24 hours).

Recommended Protocol for Hydrazinolysis (Step 2):

This protocol is adapted from standard procedures for converting esters to hydrazides.[2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in absolute ethanol (10-20 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (80% solution in water or anhydrous, 5.0-10.0 eq) to the solution. The addition may cause a slight exotherm.

  • Reaction: Heat the mixture to reflux and maintain it for 6-12 hours. Monitor the disappearance of the starting ester using TLC (a more polar spot for the hydrazide product should appear).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours. The product, this compound, will often precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material and excess hydrazine. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

FAQ 2.2: What are the primary safety concerns for this synthesis?

Hydrazine is the primary hazard. Hydrazine hydrate is corrosive, toxic upon inhalation and skin contact, and a suspected carcinogen.[4]

  • Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is acceptable for short-term handling, but butyl or Viton rubber gloves are preferred for extended use).

  • Quenching: Any excess hydrazine in the filtrate after product isolation should be quenched before disposal. This can be done by carefully adding an aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide in an ice bath to neutralize it.[4]

Part 3: Product Characterization

FAQ 3.1: How can I confirm the structure and purity of my final product?

Standard spectroscopic methods are used to confirm the identity and purity of this compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.2 ppm (s, 1H): -C(O)NH- proton.

    • δ ~4.6 ppm (s, 2H): -N-CH₂- protons.

    • δ ~4.3 ppm (br s, 2H): -NH₂ protons.

    • δ ~2.2 ppm (s, 3H): C4-CH₃ proton.

    • δ ~2.1 ppm (s, 6H): C3-CH₃ and C5-CH₃ protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~165 ppm: C=O (amide carbonyl).

    • δ ~145 ppm: C5 of pyrazole.

    • δ ~136 ppm: C3 of pyrazole.

    • δ ~115 ppm: C4 of pyrazole.

    • δ ~50 ppm: -N-CH₂-.

    • δ ~12 ppm, ~10 ppm, ~8 ppm: Methyl carbons.

  • FT-IR (KBr, cm⁻¹):

    • 3300-3200 cm⁻¹: N-H stretching (amide and amine).

    • ~1650 cm⁻¹: C=O stretching (amide I band).

    • ~1550 cm⁻¹: N-H bending (amide II band).

  • Mass Spectrometry (ESI+): Calculation of the exact mass for [M+H]⁺ provides definitive confirmation of the molecular formula.

By following these troubleshooting guides and optimized protocols, researchers can consistently achieve high yields and purity in the synthesis of this compound, facilitating its use in further drug discovery and development efforts.

References

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide.
  • ResearchGate (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
  • ACS Publications (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase. Available at: [Link]

  • PMC - NIH (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal (2022). Pyrazole synthesis. Available at: [Link]

  • ResearchGate (2015). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Available at: [Link]

  • Semantic Scholar (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • RSC Publishing (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Available at: [Link]

  • National Institutes of Health (NIH) (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(2-pyridyl)ethylidene]acetohydrazide. Available at: [Link]

  • Google Patents (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
  • Organic Syntheses (n.d.). Procedure for pyrazole synthesis. Available at: [Link]

  • ResearchGate (2018). Straightforward and Clean Ultrasound-Promoted Synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)pyrimidines. Available at: [Link]

  • MDPI (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • ChemRxiv (2023). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. Available at: [Link]

  • National Institutes of Health (NIH) (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • PubMed (2018). Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Available at: [Link]

  • National Institutes of Health (NIH) (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Available at: [Link]

  • National Institutes of Health (NIH) (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • Google Patents (n.d.). US4434292A - Process for the preparation of pyrazole.
  • National Institutes of Health (NIH) (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Available at: [Link]

  • PMC - NIH (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Available at: [Link]

  • PubChem (n.d.). Ethyl 2-(5-chloro-3-methyl-1h-pyrazol-1-yl)acetate. Available at: [Link]

  • PubMed (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available at: [Link]

  • ResearchGate (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide in Physiological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in physiological buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the success of your experiments.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

The molecular structure of this compound, which combines a substituted pyrazole ring with an acetohydrazide moiety, presents inherent solubility challenges in aqueous physiological buffers. The 3,4,5-trimethylpyrazole component, in particular, contributes to the compound's lipophilicity, or "greasiness," making it less inclined to dissolve in water-based solutions. While the acetohydrazide portion is generally water-soluble[1][2][3], the hydrophobic nature of the trimethylated pyrazole ring often dominates, leading to poor overall solubility.[4]

The solubility of pyrazole derivatives is influenced by several factors, including:

  • Substituents: The three methyl groups on the pyrazole ring increase its hydrophobicity.[5]

  • Crystal Structure: The energy required to break the crystal lattice of the solid compound can be significant, hindering dissolution.[5]

  • pH: The pyrazole ring has a predicted pKa, suggesting that the compound's charge, and therefore its solubility, can be influenced by the pH of the buffer.[6][7]

This guide will walk you through a systematic approach to address these challenges.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are observing precipitation or incomplete dissolution of this compound in your physiological buffer, follow these troubleshooting steps. We recommend starting with the simplest and most common techniques before moving on to more complex methods.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Start: Compound Precipitation Observed step1 Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent start->step1 step2 Step 2: Optimize the Dilution Protocol step1->step2 step3 Step 3: Modify the Physiological Buffer step2->step3 Precipitation persists end_success Success: Compound Solubilized step2->end_success Compound dissolves step4 Step 4: Employ Solubility Enhancers step3->step4 Precipitation persists step3->end_success Compound dissolves step4->end_success Compound dissolves end_fail Consider Alternative Strategies step4->end_fail Precipitation persists

Caption: A logical workflow for troubleshooting solubility issues.

Step 1: The Critical First Step - Preparing a Concentrated Stock Solution

The most reliable method for preparing aqueous solutions of poorly soluble compounds is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This approach is a cornerstone of in vitro assay preparation.[8]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for a wide range of compounds.[9]

  • Ethanol: A good alternative, though generally less potent than DMSO for highly insoluble compounds.

  • Methanol: Another viable option, with properties similar to ethanol.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh a sufficient amount of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary. Ensure the compound is fully dissolved before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: The Art of Dilution - Avoiding Precipitation

Once you have a clear, concentrated stock solution, the next critical step is to dilute it into your physiological buffer. The goal is to avoid localized high concentrations of the compound that can lead to immediate precipitation.

Optimized Dilution Protocol:

  • Pre-warm the Buffer: Warm your physiological buffer to the experimental temperature (e.g., 37°C).

  • Vortexing is Key: While vigorously vortexing the buffer, slowly add the required volume of the stock solution drop-by-drop. This rapid mixing is crucial to disperse the compound quickly.

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible, ideally below 1%, as higher concentrations can affect cellular systems.[10]

Step 3: Modifying Your Physiological Buffer

If precipitation still occurs after optimizing the dilution, the next step is to modify the composition of your physiological buffer.

a) pH Adjustment:

The solubility of compounds with ionizable groups, such as the pyrazole moiety, can be highly dependent on the pH of the solution.[11][12] Experimenting with the pH of your buffer may enhance solubility.

  • Rationale: The pyrazole ring in your compound has a predicted pKa.[6][7] Adjusting the pH of the buffer away from the compound's pI (isoelectric point) can increase its charge and, consequently, its solubility in a polar solvent like water.

  • Procedure: Prepare your physiological buffer at a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) and test the solubility of your compound in each. Be mindful that significant deviations from physiological pH may impact your biological system.

b) The Use of Co-solvents:

Introducing a small percentage of a water-miscible organic solvent into your final physiological buffer can significantly increase the solubility of your compound.[12][13]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[13]

  • Common Co-solvents: DMSO, ethanol, or polyethylene glycol (PEG).

  • Procedure: Prepare your physiological buffer with a low concentration of a co-solvent (e.g., 1-5% v/v). It is essential to run a vehicle control in your experiments to ensure the co-solvent itself does not affect your results.

Step 4: Advanced Technique - Employing Solubility Enhancers

For particularly challenging compounds, the use of solubility enhancers can be a powerful tool.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[14][15][16] This technique is widely used in pharmaceutical formulations.[15][16]

  • Mechanism: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the lipophilic trimethylpyrazole portion of your compound, while the hydrophilic exterior allows the entire complex to dissolve in water.[15]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[9]

  • Protocol for Solubilization with HP-β-CD:

    • Prepare a solution of HP-β-CD in your physiological buffer (e.g., 1-10% w/v).

    • Add your compound to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound is dissolved. This may take some time as the complexation process occurs.

DOT Script for Solubilization Protocol

Solubilization_Protocol start Start: Weigh Compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilution Dilute Stock into Vortexing Physiological Buffer stock->dilution observe Observe for Precipitation dilution->observe success Solution Ready for Experiment observe->success No Precipitation troubleshoot Troubleshoot: - Adjust pH - Add Co-solvent - Use Cyclodextrins observe->troubleshoot Precipitation Occurs

Caption: A step-by-step experimental workflow for solubilization.

Quantitative Data Summary

Compound/MoietySolventSolubilityReference
1,3,5-TrimethylpyrazoleWaterLow[4]
1,3,5-TrimethylpyrazoleOrganic Solvents (Ethanol, Methanol, Acetone)Soluble[4]
PyrazoleWaterSoluble[17][18]
AcetohydrazideWaterSoluble[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I don't have DMSO. What other organic solvents can I use to prepare my stock solution?

A1: While DMSO is generally the most effective, you can also use ethanol, methanol, or N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific properties of your compound. It is always best to start with a small amount of your compound to test its solubility in the chosen solvent before preparing a large stock.

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A2: This is highly dependent on the cell line and the specific assay being performed. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always recommended to perform a vehicle control experiment to determine the tolerance of your specific system. Some sensitive assays may require final DMSO concentrations to be 0.1% or lower.[10]

Q3: I've tried adjusting the pH, but my compound still precipitates. What should I do next?

A3: If pH adjustment is not sufficient, the next logical step is to try using a co-solvent in your final buffer. Start with a low concentration (e.g., 1% DMSO or ethanol) and gradually increase it if necessary, while keeping the potential effects on your assay in mind. If this fails, using a solubility enhancer like cyclodextrin would be the next recommended approach.

Q4: Are there any other solubility-enhancing techniques I can try?

A4: Yes, there are several other advanced techniques, though they are generally more complex to implement. These include the use of surfactants to form micelles that can encapsulate the drug[11], or creating solid dispersions where the drug is dispersed in a polymer matrix.[19] For most laboratory-scale in vitro experiments, the methods outlined in this guide (stock solution preparation, pH adjustment, co-solvents, and cyclodextrins) are the most practical and effective starting points.

Q5: Where can I find more information on the physicochemical properties of my compound?

A5: Predicting the physicochemical properties of novel compounds can be challenging. You can use computational tools (e.g., pKa and logP calculators) to estimate these values. Additionally, searching for literature on structurally similar compounds can provide valuable insights into the expected solubility behavior.

We trust this technical support guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of sensitive drugs. Am J Pharm Educ, 80(5), 79.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1.
  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161.
  • Solubility of Things. (n.d.). 1,3,5-Trimethylpyrazole. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Adv Drug Deliv Rev, 59(7), 645-666.
  • Farah, N., & La-Beck, N. M. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Ann Pharm Fr, S0003-4729(24)00023-3.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). In vitro solubility assays in drug discovery. Drug Discov Today, 12(1-2), 86-93.
  • Tarning, J., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Planta Med, 77(05), P22.
  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013).
  • BenchChem. (2025). A Comparative Analysis of 1,3,5-Trimethylpyrazole and Other Key Heterocycles in Drug Discovery.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubilization by solid dispersion. J Pharm Investig, 42(4), 149-168.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(1), 1-6.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

  • Li, Y., et al. (2024). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. J Control Release, 365, 936-953.
  • El-Sayed, N. N. E., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4417.
  • Al-Majid, A. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-905.
  • de Oliveira, C. S., et al. (2020). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Molecules, 25(11), 2586.
  • Desale, P. S., & Shinde, P. V. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 9(2), 53-60.
  • ResearchGate. (n.d.). List of ADME and Physicochemical Properties of the Title Compounds 1−16 a.
  • ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active....
  • BenchChem. (2025). Overcoming solubility issues of (S)-Benzobarbital in physiological buffers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14039, Acetohydrazide. Retrieved from [Link]

  • NIST. (n.d.). 3,4,5-Trimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081, 1,3,5-Trimethylpyrazole. Retrieved from [Link]

  • Kumar, V., & Sharma, A. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • MolPort. (n.d.). N'-[(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide.
  • MolPort. (n.d.). N'-(2-methyl-3-phenylprop-2-en-1-ylidene)acetohydrazide.
  • RCSB PDB. (n.d.). TUQ Ligand Summary Page. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. It offers troubleshooting advice and frequently asked questions (FAQs) regarding its stability and degradation in solution, grounded in established chemical principles of pyrazole and acetohydrazide moieties. Our aim is to equip you with the foundational knowledge to anticipate, identify, and resolve stability-related challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in solution.

Q1: What are the primary modes of degradation for this compound in solution?

A1: Based on its chemical structure, the two primary degradation pathways are hydrolysis of the acetohydrazide moiety and, to a lesser extent, oxidative cleavage of the pyrazole ring. Photodegradation can also occur upon exposure to light.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The acetohydrazide linkage is susceptible to acid-catalyzed hydrolysis.[1][2] Therefore, the compound is expected to be less stable in acidic conditions (pH < 7) and progressively more stable as the pH approaches neutrality.[3][4] In strongly basic conditions, base-catalyzed hydrolysis can also occur, though typically at a slower rate than acid-catalyzed hydrolysis for hydrazides.

Q3: What are the likely degradation products I should expect to see?

A3: The primary degradation products from hydrolysis would be 3,4,5-trimethyl-1H-pyrazole and acethydrazide. Oxidative degradation could lead to various ring-opened byproducts.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing solutions at low temperatures (2-8 °C), protected from light, and in a neutral pH buffer (pH 7.0-7.4).

Q5: Can I anticipate the shelf-life of my solution?

A5: The shelf-life is highly dependent on the solvent system, pH, temperature, and exposure to light. A formal stability study, as outlined in Section 3, is necessary to determine the precise shelf-life under your specific experimental conditions.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experimentation.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or concentration over a short period. Hydrolytic degradation of the acetohydrazide linkage.1. pH Assessment: Measure the pH of your solution. If acidic, adjust to a neutral pH using a suitable buffer system. 2. Temperature Control: Ensure your solution is stored at a low temperature (2-8°C) when not in use. 3. Fresh Preparation: Prepare solutions fresh before each experiment.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.1. Peak Identification: Attempt to identify the new peaks. Based on the structure, likely degradants are 3,4,5-trimethyl-1H-pyrazole and acethydrazide. Run standards of these compounds if available. 2. Forced Degradation Study: Perform a forced degradation study (see Section 3) to intentionally generate degradation products and confirm their retention times.[5][6]
Inconsistent experimental results between batches of prepared solutions. Variability in solution preparation and storage.1. Standardize Procedures: Implement a strict, standardized protocol for solution preparation, including solvent quality, pH adjustment, and storage conditions. 2. Stability-Indicating Method: Develop and validate a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the solution before each use.
Color change or precipitation in the solution upon storage. Significant degradation or formation of insoluble byproducts.1. Visual Inspection: Discard any solution that shows visual signs of degradation. 2. Solubility Check: Re-evaluate the solubility of the compound and its potential degradants in your chosen solvent system. A change in pH during degradation can affect solubility.

Section 3: Experimental Protocols

This section provides detailed methodologies for conducting stability assessments.

Protocol for Forced Degradation Study

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[5][7]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • pH meter

  • UV-Vis spectrophotometer or photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep at room temperature and protected from light for a defined period.

    • Withdraw samples and analyze by HPLC.

  • Photodegradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol or water).

    • Expose the solution to a controlled light source (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/m²).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol for HPLC-Based Stability Monitoring

Objective: To quantify the concentration of this compound and its degradation products over time.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent.

  • Dilute the stock solution to the desired concentration in the test buffer or solvent system.

  • Store the solution under the desired conditions (e.g., 4°C, room temperature, 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours; 1, 7, 14, 30 days), withdraw an aliquot of the solution.

  • Analyze the sample by HPLC.

  • Calculate the percentage of the remaining compound and the formation of any degradation products relative to the initial concentration.

Section 4: Visualizing Degradation Pathways and Workflows

To aid in the conceptual understanding of the processes described, the following diagrams illustrate the key degradation pathways and experimental workflows.

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H₂O Oxidation Oxidation Compound->Oxidation [O] Photodegradation Photodegradation Compound->Photodegradation Degradant1 3,4,5-trimethyl-1H-pyrazole + Acetohydrazide Hydrolysis->Degradant1 Degradant2 Ring-Opened Products Oxidation->Degradant2 Degradant3 Photoproducts Photodegradation->Degradant3

Caption: Key degradation pathways for the target compound.

cluster_workflow Forced Degradation Workflow Start Prepare Compound Solution Stress Apply Stress Condition (Acid, Base, Oxidizing Agent, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify End Establish Degradation Profile Identify->End

Caption: Workflow for a forced degradation study.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Stevenson, D. (2007). The role of forced degradation in developing stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Özbek, N., & Katırcıoğlu, H. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(27), 5053-5061. [Link]

  • Sharma, S., & Goyal, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 117-124. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research, 4(3), 77-88.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Patel, K., & Dedania, R. (2021). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

Sources

troubleshooting unexpected results in experiments with 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Introduction

Welcome to the technical support guide for this compound (Product No. SC-297743). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. As a substituted pyrazole acetohydrazide, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents, owing to the wide range of biological activities associated with the pyrazole scaffold.[1][2]

The unique structure, featuring a sterically hindered trimethyl-substituted pyrazole ring and a reactive acetohydrazide moiety, presents specific challenges and opportunities in synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: this compound should be stored in a cool, dry place in a tightly sealed container, protected from light.[3][4] Like many hydrazide derivatives, it is stable under normal conditions but should be kept away from strong oxidizing agents and strong bases to prevent decomposition.[3][5]

Q2: What is the general solubility profile of this compound? A: While specific data for this exact molecule is not extensively published, acetohydrazides are typically soluble in water and various organic solvents like methanol and ethanol.[5] Pyrazole itself is soluble in water and organic solvents like cyclohexane and benzene.[6][7] For reaction purposes, polar aprotic solvents such as DMF or DMSO, or alcohols like ethanol, are often suitable starting points, depending on the reaction type. Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q3: What are the primary safety precautions when handling this compound? A: Standard laboratory safety protocols should be followed. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[4] Avoid inhalation of dust and direct contact with skin and eyes.[3] As with many hydrazine derivatives, caution is advised due to potential toxicity.[5]

Q4: What are the most common applications for this molecule? A: The primary application is as a synthetic intermediate. The acetohydrazide group (-CONHNH₂) is highly reactive and commonly used for synthesizing hydrazones through condensation with aldehydes and ketones.[8] These hydrazones can be important pharmacophores or can be further cyclized to form other heterocyclic systems like 1,3,4-oxadiazoles. The pyrazole core is a "privileged structure" in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1][2][9]

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: Low or No Yield in Hydrazone Formation Reactions

You are attempting to condense this compound with an aldehyde or ketone to form the corresponding hydrazone, but you observe a low yield or only unreacted starting material by TLC or LC-MS analysis.

Hydrazone formation is a reversible condensation reaction. The equilibrium may not favor the product due to several factors:

  • Steric Hindrance: The carbonyl compound you are using may be sterically bulky, making the nucleophilic attack by the terminal nitrogen of the hydrazide difficult.

  • Electronic Effects: Electron-withdrawing groups on the carbonyl compound can deactivate it towards nucleophilic attack.

  • Incomplete Reaction: The reaction may not have reached completion. Hydrazone formation can sometimes be slow.[10]

  • Reagent Purity: Degradation of the acetohydrazide or impurities in the carbonyl compound or solvent can inhibit the reaction.

  • pH of the Medium: The reaction is often acid-catalyzed. An incorrect pH can either fail to activate the carbonyl or protonate the hydrazide, rendering it non-nucleophilic.

Use the following decision tree to diagnose the issue systematically.

G start Start: Low/No Product Yield check_sm 1. Verify Starting Material Integrity - Run TLC/NMR of both hydrazide and carbonyl. - Check for degradation or impurities. start->check_sm sm_ok Materials OK check_sm->sm_ok Clean sm_bad Impure/Degraded check_sm->sm_bad Contaminated optimize_cond 2. Optimize Reaction Conditions - Add catalytic acid (e.g., acetic acid). - Increase reaction time and/or temperature. - Use Dean-Stark trap to remove water. sm_ok->optimize_cond purify_sm Purify starting materials (recrystallize, distill, or re-order). sm_bad->purify_sm cond_ok Yield Improves optimize_cond->cond_ok Yes cond_bad No Improvement optimize_cond->cond_bad No success Problem Solved cond_ok->success check_carbonyl 3. Assess Carbonyl Reactivity - Is the carbonyl sterically hindered or electronically deactivated? cond_bad->check_carbonyl carbonyl_reactive Consider alternative synthetic routes or more forcing conditions. check_carbonyl->carbonyl_reactive G start Start: Unexpected Product analyze_data 1. Analyze Spectroscopic Data (MS, NMR) - Determine molecular weight and formula. - Identify key structural fragments. start->analyze_data data_suggests Data Suggests... analyze_data->data_suggests azine Azine Formation? (Mass corresponds to 2x carbonyl - H2O) data_suggests->azine cyclization Intramolecular Cyclization? (Plausible based on carbonyl structure) data_suggests->cyclization rearrangement Ring Rearrangement? (Unusual but possible, check literature for precedents) data_suggests->rearrangement fix_azine Action: Re-run with 1:1 stoichiometry. Add hydrazide slowly to excess carbonyl. azine->fix_azine fix_cyclization Action: Lower reaction temperature. Use milder catalyst. Protect other functional groups. cyclization->fix_cyclization fix_rearrangement Action: Consult literature on pyrazole stability. Modify pH, temperature, and solvent. rearrangement->fix_rearrangement success Hypothesis Confirmed & Corrected fix_azine->success fix_cyclization->success fix_rearrangement->success

Sources

Technical Support Center: Enhancing the Metabolic Stability of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the pharmacokinetic properties of this and structurally related compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of metabolic lability and guide your experimental design toward developing more robust drug candidates.

Introduction: Understanding the Metabolic Vulnerabilities

The compound this compound incorporates two key structural motifs: a substituted pyrazole ring and an acetohydrazide side chain. Both moieties can be susceptible to metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and other metabolic pathways.[1][2][3] The pyrazole ring, while generally considered metabolically stable, can undergo oxidation, particularly on the methyl substituents.[4][5] The acetohydrazide portion presents a more significant liability, as hydrazides are known to be substrates for various metabolic enzymes, potentially leading to hydrolysis or oxidation.[2] Enhancing metabolic stability is a critical step in drug design to improve bioavailability, prolong half-life, and ensure a predictable dose-response relationship.[6][7]

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows high clearance in my in vitro metabolic stability assay. What are the likely metabolic "soft spots"?

A1: The high clearance is likely attributable to the metabolic lability of two primary regions:

  • The Acetohydrazide Moiety: This is a significant area of concern. Hydrazides can undergo N-acetylation, hydrolysis to the corresponding carboxylic acid, and oxidative metabolism.[2][8] These transformations are often rapid and can be a primary driver of clearance.

  • The Trimethyl-Substituted Pyrazole Ring: While the pyrazole core is relatively robust, the methyl groups are susceptible to CYP-mediated oxidation to form hydroxymethyl and subsequently carboxylic acid metabolites.[4][5][9] Oxidation can occur on any of the three methyl groups, leading to a mixture of metabolites.

To confirm these metabolic pathways, it is essential to perform metabolite identification studies using high-resolution mass spectrometry (HRMS).[10]

Q2: What are the initial steps I should take to experimentally assess the metabolic stability of my compound?

A2: A tiered approach is recommended, starting with simple, high-throughput in vitro assays and progressing to more complex systems.

  • Liver Microsomal Stability Assay: This is the first-line assay to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[1][11] It will provide an initial indication of the compound's susceptibility to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolism, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[12][13] This will reveal if conjugation reactions (e.g., glucuronidation) are also contributing to clearance.

  • Plasma Stability Assay: To assess the hydrolytic stability of the acetohydrazide linker by plasma esterases.[14]

These initial screens will help you rank-order compounds and prioritize which ones to move forward with for more detailed mechanistic studies.[10]

Q3: My metabolite identification data confirms that the acetohydrazide moiety is the primary site of metabolism. What are some effective strategies to improve stability at this position?

A3: Addressing the lability of the acetohydrazide linker is crucial. The most common and effective strategy is bioisosteric replacement. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological properties but altered physicochemical or metabolic characteristics.[15][16]

Here are some potential bioisosteric replacements for the acetohydrazide group:

  • Amides: Replacing the hydrazide with a stable amide linkage is a well-established strategy to improve metabolic stability.[17][18]

  • 1,3,4-Oxadiazoles or 1,2,4-Triazoles: These five-membered heterocycles can mimic the geometry and hydrogen bonding capabilities of the hydrazide while being significantly more resistant to metabolic degradation.

  • N-Substituted Hydrazides: Introducing steric hindrance by adding a small alkyl group to one of the hydrazide nitrogens can sometimes shield it from enzymatic attack.

The choice of bioisostere will depend on the specific requirements for maintaining the desired biological activity.

Troubleshooting Guides

Scenario 1: High variability in metabolic stability data between experiments.

Possible Cause Troubleshooting Step Rationale
Inconsistent Cofactor Activity Always prepare fresh NADPH regenerating solutions immediately before use and keep them on ice.NADPH is crucial for CYP450 activity and can degrade over time, leading to artificially low metabolism.[19]
Compound Precipitation Decrease the initial compound concentration or slightly increase the organic solvent (e.g., DMSO) percentage in the incubation (not exceeding 1%).Poor solubility can lead to an underestimation of metabolism as the compound is not fully available to the enzymes.[19]
Variation in Microsome/Hepatocyte Lots If possible, use the same lot of microsomes or hepatocytes for a series of comparative experiments. If changing lots, re-validate with control compounds.Different lots can have varying enzyme activity levels.

Scenario 2: No metabolism is observed, even for control compounds known to be metabolized.

Possible Cause Troubleshooting Step Rationale
Inactive Enzymes Check the storage conditions and expiration date of your liver microsomes or hepatocytes. Run a positive control with a compound known to be rapidly metabolized by the specific enzyme system.Improper storage can lead to a loss of enzymatic activity.[20]
Analytical Method Issues Ensure your LC-MS/MS method is sensitive enough to detect the parent compound at low concentrations. Check for ion suppression or enhancement effects from the matrix.The inability to detect a decrease in the parent compound may be an analytical artifact.
Incorrect Incubation Conditions Verify the incubation temperature (37°C), pH (typically 7.4), and the presence of all necessary components in the reaction mixture.Suboptimal conditions can significantly reduce or abolish enzyme activity.[21]

Scenario 3: The intended structural modifications to improve stability resulted in a complete loss of biological activity.

Possible Cause Troubleshooting Step Rationale
Disruption of Key Pharmacophore Interactions Use molecular modeling to visualize how the modification might alter the compound's binding to its target. Synthesize a series of analogs with more subtle changes to the labile site.The modified group may be sterically clashing with the binding pocket or have altered the electronic properties necessary for target engagement.
Altered Physicochemical Properties Measure the logP, solubility, and pKa of the new analogs.The modifications may have inadvertently pushed the compound into an unfavorable physicochemical space, affecting its ability to reach the target.
Introduction of a New, Unforeseen Liability Re-run the full panel of in vitro ADME assays on the new analogs.The new chemical group may have introduced a different metabolic liability or an off-target activity.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol provides a standardized method for determining the rate of metabolism of a test compound by human liver microsomes.

Materials:

  • Pooled human liver microsomes (0.5 mg/mL final concentration)[1]

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic clearance)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plate

  • Incubator/shaker (37°C)

Procedure:

  • Pre-warm the phosphate buffer and microsomal suspension to 37°C.

  • In a 96-well plate, add the phosphate buffer, microsome suspension, and test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot and add it to the quenching solution.[4]

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[21]

Protocol 2: Bioisosteric Replacement of the Acetohydrazide Moiety

This protocol outlines a general synthetic workflow for replacing the acetohydrazide group with a more stable amide linker.

Step 1: Synthesis of the Pyrazole Acetic Acid Intermediate

  • React 3,4,5-trimethyl-1H-pyrazole with a suitable haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) to yield the corresponding ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate.

  • Hydrolyze the ester using a base (e.g., lithium hydroxide) to obtain 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.

Step 2: Amide Coupling

  • Couple the synthesized acetic acid derivative with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) to form the target amide.

Visualizations

Metabolic_Pathway This compound This compound Metabolite 1 (Hydroxymethyl) Metabolite 1 (Hydroxymethyl) This compound->Metabolite 1 (Hydroxymethyl) CYP450 Oxidation Metabolite 2 (Hydrolysis) Metabolite 2 (Hydrolysis) This compound->Metabolite 2 (Hydrolysis) Hydrolase Metabolite 3 (Carboxylic Acid) Metabolite 3 (Carboxylic Acid) Metabolite 1 (Hydroxymethyl)->Metabolite 3 (Carboxylic Acid) ADH/ALDH Further Metabolism Further Metabolism Metabolite 2 (Hydrolysis)->Further Metabolism

Caption: Potential metabolic pathways of the parent compound.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Metabolic Stability Assays In Vitro Metabolic Stability Assays Compound Synthesis->In Vitro Metabolic Stability Assays Screening Metabolite Identification Metabolite Identification In Vitro Metabolic Stability Assays->Metabolite Identification If Unstable Lead Optimization Lead Optimization In Vitro Metabolic Stability Assays->Lead Optimization If Stable Structural Modification (Bioisosteric Replacement) Structural Modification (Bioisosteric Replacement) Metabolite Identification->Structural Modification (Bioisosteric Replacement) Identify Soft Spot Structural Modification (Bioisosteric Replacement)->Compound Synthesis

Caption: Iterative workflow for enhancing metabolic stability.

Data Presentation

Table 1: Comparative In Vitro Metabolic Stability of Analogs

CompoundModificationt1/2 (min) in HLMIntrinsic Clearance (µL/min/mg)
Parent Acetohydrazide1546.2
Analog 1 Amide> 60< 11.5
Analog 2 1,3,4-Oxadiazole> 60< 11.5
Analog 3 N-Methyl Hydrazide2527.7

HLM: Human Liver Microsomes

References

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform.
  • What is the importance of metabolic stability in drug design? - Patsnap Synapse.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • A Comparative Analysis of 1,3,5-Trimethylpyrazole and Other Key Heterocycles in Drug Discovery - Benchchem.
  • Metabolic Stability - Pharma Focus Asia.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Metabolic Stability Assays - Merck Millipore.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH.
  • Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC - NIH.
  • Pyrazoles in Drug Discovery - PharmaBlock.
  • The metabolic fate of 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole (mepirizole, DA-398) in rats and rabbits - PubMed.
  • Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC - NIH.
  • Reaction pathway for synthesis acetohydrazide derivative of CZT and its... - ResearchGate.
  • Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S - Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PubMed.
  • Bioisosteres of Common Functional Groups.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH.
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications.
  • WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents.
  • How to be a Better Troubleshooter in Your Laboratory - GoldBio.
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Metabolic stability - Admeshop.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • Transformations based on acetohydrazide A. | Download Scientific Diagram - ResearchGate.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC - NIH.
  • CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC - NIH.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI.
  • Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities - ResearchGate.
  • (PDF) Metabolism of Drugs. VI. The Metabolic Fate of - Amanote Research.

Sources

Technical Support Center: Mitigating Cytotoxicity of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide (referred to herein as "Compound P"). This document is designed for researchers, scientists, and drug development professionals encountering challenges with cytotoxicity when using Compound P, particularly in sensitive primary cell line models. As a substituted pyrazole acetohydrazide, Compound P's biological activity may be accompanied by off-target toxicity, a common challenge in drug discovery. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you understand, characterize, and mitigate these cytotoxic effects, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the application of Compound P in primary cell cultures.

Question 1: Why am I observing significantly higher cytotoxicity in my primary cells compared to immortalized cancer cell lines?

Answer: This is a frequently observed phenomenon rooted in the fundamental biological differences between primary and cancer cell lines.

  • Robustness and Proliferation Rate: Cancer cell lines are typically more robust, have faster doubling times, and possess mutations that allow them to bypass cell cycle checkpoints and resist apoptosis. Primary cells, in contrast, have a finite lifespan, slower metabolic rates, and intact apoptotic pathways, making them more susceptible to chemical stressors.

  • Metabolic Capacity: Primary cells, especially hepatocytes, have active metabolic enzyme systems like Cytochrome P450 (CYP450).[1][2] These enzymes can metabolize Compound P into more toxic byproducts, a process known as metabolic activation.[3] Cancer cell lines often have altered or reduced metabolic profiles.

  • Target Expression: The intended therapeutic target of Compound P might be expressed at different levels or have different importance in primary cells versus cancer cells, leading to varied on-target toxicity.

Question 2: What is the most probable mechanism of Compound P-induced cytotoxicity?

Answer: Based on extensive data from related pyrazole derivatives, the primary mechanism of cytotoxicity is likely the induction of apoptosis via oxidative stress.[4][5][6]

The proposed pathway involves:

  • Induction of Reactive Oxygen Species (ROS): Pyrazole-containing compounds can interfere with mitochondrial function or interact with cellular enzymes, leading to the overproduction of ROS such as superoxide anion and hydrogen peroxide.[4][7]

  • Oxidative Damage: Elevated ROS levels cause damage to lipids, proteins, and DNA, leading to cellular stress.

  • Mitochondrial Pathway of Apoptosis: ROS-induced stress triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria.[6][8]

  • Caspase Activation: Cytochrome c release initiates a caspase cascade, primarily activating executioner caspases like Caspase-3 and Caspase-7, which dismantle the cell, resulting in apoptotic cell death.[4][5][8][9]

Cytotoxicity_Pathway CompoundP Compound P Cell Primary Cell CompoundP->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibits Bax ↑ Bax (Pro-apoptotic) Mito->Bax Caspase Caspase-3/7 Activation Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanism of Compound P-induced cytotoxicity in primary cells.

Question 3: My initial experiments show almost 100% cell death. How can I find a suitable, non-lethal working concentration?

Answer: You must perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of Compound P for your specific primary cell line. This is a critical first step before any mechanistic studies.

  • Select a Wide Concentration Range: Start with a broad range of concentrations, typically using a logarithmic or semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control).

  • Perform a Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a live/dead stain. The MTT assay is a cost-effective and common method.[10][11]

  • Determine the IC50: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

  • Select Working Concentrations: For subsequent experiments, use concentrations around the IC50 value. For example, use IC25, IC50, and IC75 to observe varying degrees of effect. For mitigation experiments, you might start with a concentration known to cause significant but not complete cell death (e.g., IC75-IC90).

See Part 2, Protocol 1 for a detailed methodology for determining IC50.

Question 4: How can I experimentally confirm that oxidative stress is the cause of cytotoxicity and test mitigation strategies?

Answer: You can directly measure ROS levels and assess the efficacy of antioxidants.

  • ROS Measurement: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA), which becomes fluorescent in the presence of ROS. An increase in fluorescence in Compound P-treated cells compared to controls would confirm ROS production.

  • Antioxidant Co-treatment: The most direct mitigation strategy is to co-administer an antioxidant with Compound P. N-acetylcysteine (NAC) is a widely used and effective ROS scavenger.[12] Co-treatment with NAC should rescue the cells from Compound P-induced death, confirming that the cytotoxicity is ROS-mediated. Other antioxidants like Vitamin E or MitoTEMPO can also be tested.[12][13]

See Part 2, Protocol 2 for measuring ROS and Protocol 3 for antioxidant co-treatment.

Troubleshooting_Workflow Start Observe High Cytotoxicity Step1 Determine IC50 (Dose-Response Assay) Start->Step1 Step2 Characterize Mechanism (ROS, Apoptosis Assays) Step1->Step2 Step3 Hypothesize Mitigation (e.g., Antioxidant Co-treatment) Step2->Step3 Step4 Implement & Test Mitigation Strategy Step3->Step4 Step5 Re-evaluate Cytotoxicity (Viability Assay) Step4->Step5 Decision Is Cytotoxicity Reduced? Step5->Decision End Optimized Protocol Decision->Step3 No, Try New Strategy Decision->End Yes

Caption: A logical workflow for troubleshooting and mitigating cytotoxicity.

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key experiments discussed above.

Protocol 1: Determination of IC50 via MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Compound P stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Dilution: Prepare serial dilutions of Compound P in complete medium. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Compound P dilutions to the respective wells. Include wells for "cells + medium only" (no treatment control) and "cells + vehicle" (vehicle control).

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background (medium only) absorbance.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability vs. Log[Compound P] and use graphing software (e.g., GraphPad Prism) to perform a non-linear regression and calculate the IC50.

Protocol 2: Measurement of Intracellular ROS using DCFDA

This protocol quantifies ROS levels in response to treatment.

Materials:

  • Primary cells

  • Compound P

  • DCFDA (2',7'–dichlorofluorescin diacetate) probe

  • Black, clear-bottom 96-well plates

  • Positive control (e.g., H₂O₂)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the medium and wash cells with warm PBS. Add medium containing 10 µM DCFDA and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any unloaded probe.

  • Treatment: Add medium containing various concentrations of Compound P (and a vehicle control). Include a positive control well treated with H₂O₂ (e.g., 100 µM).

  • Incubation & Measurement: Incubate for the desired time (e.g., 1, 3, or 6 hours). Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm). The reading can be taken at multiple time points.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. A significant increase indicates ROS production.

Protocol 3: Mitigation of Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

This protocol tests if an antioxidant can rescue cells from Compound P-induced death.

Procedure:

  • Experimental Setup: Design your experiment using the IC50 value determined in Protocol 1. A typical setup in a 96-well plate would include the following conditions:

    • Untreated Control

    • Vehicle Control (DMSO)

    • NAC only (e.g., 5 mM)

    • Compound P only (at a cytotoxic concentration, e.g., IC75)

    • Compound P (IC75) + NAC (5 mM)

  • Pre-treatment (Optional but Recommended): Pre-incubate the cells with medium containing 5 mM NAC for 1-2 hours before adding Compound P.

  • Co-treatment: Add Compound P to the NAC-containing wells. For the "Compound P only" wells, add the compound to regular medium.

  • Incubation: Incubate for the standard duration (e.g., 24 or 48 hours).

  • Viability Assessment: Perform an MTT assay (as described in Protocol 1) or another viability assay to assess cell survival.

  • Data Analysis: Compare the viability of the "Compound P only" group to the "Compound P + NAC" group. A statistically significant increase in viability in the co-treated group demonstrates a rescue effect and implicates ROS in the mechanism of cytotoxicity.

Part 3: Data Summary & Advanced Considerations
Table 1: Cytotoxicity of Related Pyrazole Derivatives in Various Cell Lines

While data for Compound P is not publicly available, the following table summarizes the activity of other pyrazole compounds to provide a contextual baseline. Note the variability based on structure and cell type.

Compound ClassCell LineAssay DurationIC50 / CC50 (µM)Reference
Diaryl-pyrazoleMDA-MB-468 (Breast Cancer)24 h14.97[4][5]
Diaryl-pyrazoleMDA-MB-468 (Breast Cancer)48 h6.45[4][5]
Pyrazole Derivative (PTA-1)MDA-MB-231 (Breast Cancer)72 h0.93[9]
Pyrazole Derivative (PTA-1)MCF-10A (Non-cancerous)72 h4.40[9]
Pyrazole CarboxamideA549 (Lung Cancer)N/A220.20[11]

This table highlights that pyrazole derivatives can have potent cytotoxic effects, often in the low micromolar range, and can exhibit selectivity between cancerous and non-cancerous cells.

Advanced Troubleshooting: Investigating Metabolic Activation

If antioxidant co-treatment does not fully rescue the cells, metabolic activation by CYP450 enzymes could be a contributing factor.[1]

  • Hypothesis: CYP enzymes in primary liver cells metabolize Compound P into a more toxic species.

  • Experimental Test: Co-treat the cells with Compound P and a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT). If cytotoxicity is reduced in the presence of the CYP inhibitor, it suggests that metabolic activation is occurring. This is an advanced technique and requires careful dose selection for the inhibitor to avoid its own toxicity.

References
  • Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC, NIH. Available from: [Link]

  • Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. Available from: [Link]

  • Biswas, S., et al. (2017). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. PMC, NIH. Available from: [Link]

  • Blevins, A.P., et al. (2021). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC, NIH. Available from: [Link]

  • Karaman, M., et al. (2025). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. PubMed. Available from: [Link]

  • Gong, X., et al. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC, NIH. Available from: [Link]

  • Gajda, T., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. PubMed. Available from: [Link]

  • Patel, R., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. Available from: [Link]

  • Pei, Y., et al. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology. Available from: [Link]

  • Elshama, S., et al. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Insight Medical Publishing. Available from: [Link]

  • Abdel-Gawad, N.M., et al. (2023). New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. ResearchGate. Available from: [Link]

  • Al-Humaidhi, E.M., et al. (2022). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications. Available from: [Link]

  • Borrego, E.A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC, NIH. Available from: [Link]

  • Borrego, E.A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. Available from: [Link]

  • Various Authors. (2008). Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
  • Pearce, R.E., et al. (1996). Oxidative metabolism of lansoprazole by human liver cytochromes P450. ResearchGate. Available from: [Link]

  • Feriotto, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available from: [Link]

  • Starosta, W., et al. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available from: [Link]

  • Gendries, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC, PubMed Central. Available from: [Link]

  • Chien, J.Y., et al. (2004). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. Available from: [Link]

  • Zhang, M., et al. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. PMC, NIH. Available from: [Link]

  • Liu, Y., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. PMC, PubMed Central. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide and its structurally related analogs. This document is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this important class of heterocyclic compounds. The intrinsic chemical properties of pyrazole acetohydrazides—namely their basic nitrogen atoms and the polar hydrazide moiety—present unique challenges and opportunities for purification.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these strategies to your specific analog. We will explore common pitfalls, from persistent impurities to challenging physical forms, and provide logical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should anticipate in the synthesis of pyrazole acetohydrazides?

A1: The impurity profile is intrinsically linked to the synthetic route, but several classes of impurities are consistently observed. The most common synthesis involves the reaction of an ethyl pyrazolylacetate precursor with hydrazine hydrate.[1]

  • Unreacted Starting Materials: The most frequent impurities are residual ethyl pyrazolylacetate and excess hydrazine hydrate.[2][3] Due to its high boiling point and polarity, hydrazine can be particularly challenging to remove.

  • Hydrazone Intermediates: Incomplete reactions or side reactions can lead to the formation of stable hydrazone intermediates.[2]

  • Side-Products from Pyrazole Ring Formation: If you are synthesizing the pyrazole ring itself (e.g., via a Knorr synthesis), you may encounter isomeric pyrazoles or di-addition products.[4][5][6] For instance, using an unsymmetrical dicarbonyl compound can lead to regioisomers, which often have very similar polarities, complicating purification.[4]

  • Degradation Products: Pyrazoles can be sensitive to harsh acidic or basic conditions during work-up, potentially leading to decomposition.[4] Prolonged reaction times at elevated temperatures can also cause degradation.[2]

Q2: I have my crude product. What is the most straightforward first step for purification?

A2: For most solid crude products, recrystallization should be your first approach. It is an exceptionally powerful technique for removing small amounts of impurities and can yield highly pure crystalline material in a single step.[2][7] It is more cost-effective and scalable than chromatography. The key is identifying a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8]

Q3: How do I rationally select a solvent for recrystallization?

A3: Solvent selection is an empirical process, but it can be guided by chemical principles. Start with small-scale solubility tests.

  • "Like Dissolves Like": Your target molecule has both polar (hydrazide) and moderately non-polar (trimethylpyrazole) regions. This suggests that solvents of intermediate polarity, such as alcohols (ethanol, methanol, isopropanol) or ethyl acetate, are excellent starting points.[9]

  • Test a Range: Place a few milligrams of your crude product in separate test tubes and add a small amount of different solvents (e.g., ethanol, ethyl acetate, acetone, toluene, water, and hexane).

  • Observe Solubility: Identify solvents that do not dissolve the compound at room temperature but do so upon heating. A good solvent will show a marked difference in solubility with temperature.[8]

  • Consider Solvent Pairs: If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be highly effective.[9] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) while hot, and then slowly add the "poor" solvent (in which it is insoluble) until turbidity persists. Allow this mixture to cool slowly.

Q4: When is column chromatography the better choice over recrystallization?

A4: While recrystallization is preferred for its simplicity, column chromatography is necessary under several circumstances:

  • Liquid or Oily Products: If your product does not solidify, chromatography is the primary method for purification.

  • Impurities with Similar Solubility: If key impurities co-crystallize with your product, recrystallization will be ineffective.

  • Separation of Isomers: Regioisomers or stereoisomers formed during synthesis often have very similar solubility profiles but different polarities, making them ideal candidates for chromatographic separation.[4]

  • Complex Crude Mixtures: If your crude product contains multiple components of significant quantity, chromatography is required to isolate the desired compound.[10]

Q5: How can I effectively monitor the progress and success of my purification?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool.[2] It provides a rapid and inexpensive way to assess the purity of your fractions.

  • Baseline Analysis: Before starting purification, run a TLC of your crude material alongside your starting materials to visualize the separation.

  • Monitoring Chromatography: Spot every few fractions collected from the column on a TLC plate to identify which ones contain your pure product.

  • Purity Check: After recrystallization or combining chromatographic fractions, a single spot on a TLC plate (run in multiple solvent systems) is a strong indicator of purity.

For final confirmation of purity and structure, a combination of analytical techniques such as NMR spectroscopy , LC-MS , and Analytical RP-HPLC is essential.[3][10][11]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My product is a persistent, sticky oil and refuses to crystallize.
  • Potential Cause 1: Residual Solvent. Even small amounts of solvent (like DMF, DMSO, or ethyl acetate) can prevent crystallization by acting as an oiling agent.

    • Solution: Dry the crude material extensively under high vacuum, possibly with gentle heating. If the oil is soluble in a volatile solvent like dichloromethane (DCM) but insoluble in hexane, dissolve it in a minimal amount of DCM and precipitate it by adding a large volume of cold hexane with vigorous stirring. Collect the resulting solid/oil and dry under vacuum.

  • Potential Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation.

    • Solution: Attempt purification via silica gel column chromatography to remove the impurities that are inhibiting crystallization.[7] Once a purer fraction is obtained (as assessed by TLC), concentrate it and retry crystallization.

  • Potential Cause 3: Inherent Low Melting Point. The pure compound may simply be a low-melting solid or an oil at room temperature.

    • Solution: Try cooling the concentrated, pure oil in an ice or dry ice/acetone bath while scratching the inside of the flask with a glass rod to induce nucleation. If it solidifies, you may be able to recrystallize it from a very non-polar solvent like diethyl ether or hexane at low temperatures. If it remains an oil, your final product is likely a liquid, and its purity should be confirmed by analytical methods.

Problem: After recrystallization, my product is discolored, and TLC still shows a faint impurity spot close to my product spot.
  • Potential Cause 1: Co-crystallization. The impurity has a similar structure and solubility profile to your product, causing it to be incorporated into the crystal lattice.

    • Solution 1: Change the Solvent System. A different recrystallization solvent or solvent pair may alter the relative solubilities enough to leave the impurity behind in the mother liquor.[7] Try a more polar solvent like an ethanol/water mixture or a less polar one like ethyl acetate/hexane.

    • Solution 2: Activated Carbon Treatment. If the discoloration is due to highly colored, non-polar impurities, add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use sparingly, as it can also adsorb some of your product.

    • Solution 3: Column Chromatography. This is the most robust solution for separating closely related impurities. A carefully chosen eluent system can provide the necessary resolution.[2]

Problem: I'm performing column chromatography, but the separation is poor, or my product appears to be degrading on the column.
  • Potential Cause 1: Inappropriate Solvent System. The eluent polarity may be too high (causing everything to elute quickly) or too low (causing streaking and poor elution).

    • Solution: Methodically develop your eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35. Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Potential Cause 2: Product Interaction with Silica Gel. Silica gel is acidic and can strongly bind to or even catalyze the degradation of basic compounds like pyrazoles and hydrazides.[9][12] This leads to streaking, low recovery, and the appearance of new spots on TLC.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in your chosen eluent system containing 0.5-1% triethylamine or ammonia in methanol.[9] This neutralizes the acidic sites on the silica, preventing strong binding and degradation of your basic compound.

    • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[9] A trial run on a TLC plate made of alumina can predict its effectiveness.

Workflow for Troubleshooting Purification

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) purity_check1 Check Purity (TLC, NMR) recrystallize->purity_check1 purity_check2 Check Purity (TLC, NMR) chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Yes troubleshoot_xtal Troubleshoot Recrystallization: - Change solvent system - Use activated carbon - Proceed to chromatography purity_check1->troubleshoot_xtal No troubleshoot_xtal->chromatography troubleshoot_chrom Troubleshoot Chromatography: - Optimize eluent via TLC - Deactivate silica (Et3N) - Use neutral alumina purity_check2->pure_product Yes purity_check2->troubleshoot_chrom No

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide and Other Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of drug discovery, recognized for its metabolic stability and versatile biological activities.[1][2] This guide provides an in-depth comparative framework for evaluating the bioactivity of a novel compound, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide, against established pyrazole-based inhibitors. We will explore three key areas where pyrazole derivatives have demonstrated significant therapeutic potential: cyclooxygenase-2 (COX-2) inhibition, protein kinase inhibition, and antimicrobial activity.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a theoretical comparison but also detailed, field-proven experimental protocols to empower researchers to conduct their own validated assessments.

The Subject of Our Investigation: this compound

The core compound of this guide is this compound. Its structure features a fully substituted pyrazole ring, which may enhance its specificity and potency towards biological targets. The acetohydrazide moiety introduces a reactive group that could be crucial for its mechanism of action or for its use as a synthetic intermediate. While specific bioactivity data for this compound is not yet widely published, its structural elements suggest potential interactions with enzymes commonly targeted by other pyrazole derivatives.

Area 1: Anti-inflammatory Activity via COX-2 Inhibition

The role of pyrazole derivatives as anti-inflammatory agents is perhaps their most well-known therapeutic application.[3] Many of these compounds function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][5]

Comparator Compound: Celecoxib

A prime example and a benchmark for comparison is Celecoxib (brand name Celebrex), a diaryl-substituted pyrazole.[4] It is a potent and selective COX-2 inhibitor used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5][6]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme.[4][7] The COX-2 active site has a larger binding pocket compared to its isoform, COX-1, which is involved in protecting the stomach lining.[6][7] The sulfonamide side chain of Celecoxib fits into a hydrophilic pocket near the active site of COX-2, conferring its selectivity.[5][6] This selective inhibition reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.[7]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes, the pathway targeted by Celecoxib and potentially by our subject compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes PLA2->Arachidonic_Acid COX->PGG2 Inhibitor Celecoxib or Test Compound Inhibitor->COX Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound for both COX isoforms, allowing for the assessment of both potency and selectivity. An ELISA-based method is described, which measures the amount of Prostaglandin E2 (PGE2) produced.[8][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) and Celecoxib (positive control) dissolved in DMSO

  • Stannous chloride (to stop the reaction)

  • PGE2 ELISA Kit

  • 96-well microplates

  • Incubator (37°C) and plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Celecoxib in DMSO. A typical starting concentration is 1 mM, serially diluted 1:3.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 160 µL Reaction Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution.

    • 10 µL of the diluted test compound, control (Celecoxib), or DMSO (for 100% activity).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

  • Incubation: Incubate the plate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 30 µL of stannous chloride solution.

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results are summarized in a table comparing the IC50 values. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib150.04375
Test Compound Experimental ValueExperimental ValueCalculated Value
Indomethacin (Non-selective control)0.11.70.06

Hypothetical data for controls are based on literature values.

A low IC50 value against COX-2 suggests potent anti-inflammatory activity. A high selectivity index is desirable as it predicts a lower risk of gastrointestinal side effects.[6][7]

Area 2: Anticancer and Anti-inflammatory Activity via Kinase Inhibition

The pyrazole scaffold is a "privileged structure" in the development of protein kinase inhibitors.[10][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[12] Pyrazole derivatives have been developed to target a wide range of kinases, including EGFR, VEGFR-2, and JNK.[13][14]

Comparator Compound: A Pyrazole-Based Kinase Inhibitor

For this comparison, we will consider a representative pyrazole-based inhibitor targeting a kinase like JNK (c-Jun N-terminal kinase), which is involved in inflammatory diseases.[14] Several such compounds have been synthesized and shown to have potent inhibitory activity in the nanomolar range.[14]

Mechanism of Action: Most kinase inhibitors are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate proteins. This action blocks the downstream signaling cascade that would otherwise promote cell proliferation or an inflammatory response.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[12]

Materials:

  • Kinase of interest (e.g., JNK1) and its specific substrate peptide.

  • ATP

  • Test compound and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).

  • White, opaque 96-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound and control inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Workflow Diagram: Kinase Inhibition Assay

The following diagram outlines the key steps in the luminescence-based kinase assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Plate_Setup Add Compound/Control to 96-well Plate Compound_Prep->Plate_Setup Add_Kinase Add Kinase Enzyme Plate_Setup->Add_Kinase Pre_Incubate Incubate (10 min, RT) for Inhibitor Binding Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate/ATP Mixture Pre_Incubate->Initiate_Reaction Kinase_Incubation Incubate (60 min, 30°C) Initiate_Reaction->Kinase_Incubation Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Incubation->Stop_Reaction Stop_Incubation Incubate (40 min, RT) Stop_Reaction->Stop_Incubation Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Incubation->Signal_Generation Signal_Incubation Incubate (30 min, RT) Signal_Generation->Signal_Incubation Read_Plate Measure Luminescence with Plate Reader Signal_Incubation->Read_Plate Analyze_Data Calculate IC50 Value Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Data Presentation and Interpretation

A table is used to compare the potency of the test compound against various kinases to assess both its efficacy and selectivity.

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM) (Non-selective control)
JNK1Experimental Value8
EGFRExperimental Value6
VEGFR-2Experimental Value7
PKAExperimental Value5

Hypothetical data for Staurosporine are based on literature values.

A low IC50 value against a specific kinase (e.g., JNK1) indicates high potency. Testing against a panel of kinases is crucial to determine the compound's selectivity profile and predict potential off-target effects.

Area 3: Antimicrobial Activity

Pyrazole derivatives have shown considerable promise as antimicrobial agents, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][15]

Comparator Compound: A Pyrazole-Based Antibacterial Agent

As a comparator, we can reference a synthesized pyrazole derivative reported in the literature to have significant antibacterial activity, for example, one with a Minimum Inhibitory Concentration (MIC) value as low as 4 µg/mL against MRSA.[15]

Mechanism of Action: The mechanisms of action for pyrazole-based antimicrobials are diverse and not always fully elucidated. They may involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with DNA replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound and a standard antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU/mL is the MBC.

Data Presentation and Interpretation

The MIC values are tabulated to compare the efficacy of the test compound against different bacterial strains.

Bacterial StrainTest Compound MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (MRSA)Experimental Value1-2-
E. coliExperimental Value-0.015-1
P. aeruginosaExperimental Value-0.25-4

Reference MIC ranges for standard antibiotics are based on clinical breakpoints.

Lower MIC values indicate greater antimicrobial potency. Comparing the MIC to the MBC can provide insight into whether the compound kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).

Conclusion

This guide provides a comprehensive framework for the comparative bioactivity assessment of this compound. By leveraging established protocols and comparing against well-characterized inhibitors like Celecoxib and other potent pyrazole derivatives, researchers can systematically evaluate its potential as an anti-inflammatory, kinase-inhibiting, or antimicrobial agent. The self-validating nature of the described protocols, which include positive and negative controls, ensures the generation of reliable and reproducible data. This structured approach is essential for elucidating the therapeutic potential of novel chemical entities and advancing them through the drug discovery pipeline.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Rofecoxib | C17H14O4S | CID 5090 - PubChem - NIH. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available from: [Link]

  • Rofecoxib - ClinPGx. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • Rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing - MedicineNet. Available from: [Link]

  • Antibiotic sensitivity testing - Wikipedia. Available from: [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. Available from: [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. Available from: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available from: [Link]

  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Available from: [Link]

  • Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid. Available from: [Link]

  • Rofecoxib - LiverTox - NCBI Bookshelf. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available from: [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. Available from: [Link]

  • Rofecoxib - Wikipedia. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. Available from: [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. Available from: [Link]

  • An ELISA method to measure inhibition of the COX enzymes - Springer Nature Experiments. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • In vitro kinase assay - Protocols.io. Available from: [Link]

  • Pyrazole containing bioactive phytoconstituents as natural antidiabetic agents: A review - AIP Publishing. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT. Available from: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Available from: [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available from: [Link]

Sources

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationships of Pyrazole Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a testament to structural versatility and pharmacological significance. Its derivatives have garnered immense interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 2-(1H-pyrazol-1-yl)acetohydrazide derivatives, with a particular focus on how subtle molecular modifications influence their biological efficacy. While our core interest lies in the 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide backbone, the available literature necessitates a slightly broader perspective, encompassing closely related pyrazole acetohydrazides to derive meaningful SAR insights.

The Core Scaffold: A Foundation for Biological Activity

The 2-(1H-pyrazol-1-yl)acetohydrazide core is characterized by a pyrazole ring linked to a hydrazide moiety via an acetyl bridge. This arrangement provides a flexible yet stable framework for introducing diverse functionalities, making it an attractive starting point for drug discovery programs. The pyrazole nucleus itself is known to engage in various biological interactions, and the hydrazone linkage (-NH-N=CH-) is a well-established pharmacophore with a broad range of biological activities.[3][4] The combination of these two moieties in a single molecule creates a synergistic effect, leading to potent and varied pharmacological profiles.[1]

Unraveling the Structure-Activity Relationship: A Tale of Substitutions

The biological activity of pyrazole acetohydrazide derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the terminal part of the acetohydrazide chain. The following sections dissect these relationships, drawing upon comparative data from various studies.

Substitutions on the Pyrazole Ring

The substitution pattern on the pyrazole ring plays a crucial role in modulating the biological activity. While specific data on the 3,4,5-trimethyl substitution is limited in comparative studies, research on related pyrazole derivatives offers valuable insights. For instance, in a study on a series of 1-phenyl-3-substituted-phenyl-1H-pyrazol-4-yl-methylene acetohydrazides, the nature of the substituent on the 3-phenyl ring significantly impacted their antimicrobial activity.[5]

Modifications of the Acetohydrazide Moiety: The Hydrazone Connection

A common and effective strategy to diversify the biological activity of 2-(1H-pyrazol-1-yl)acetohydrazide is the condensation of its terminal hydrazide group with various aldehydes and ketones to form hydrazone derivatives. This modification introduces a new lipophilic domain and potential hydrogen bonding sites, which can significantly alter the compound's interaction with biological targets.

A study on novel acetohydrazide-linked pyrazole derivatives revealed a clear SAR trend in their antimicrobial activity. The introduction of electron-withdrawing groups on the phenyl ring of the hydrazone moiety was found to enhance the antimicrobial potential.[6] This suggests that modulating the electronic properties of the hydrazone linkage is a key determinant of activity.

Comparative Biological Data

To provide a clear and objective comparison, the following tables summarize the antimicrobial and anticancer activities of representative pyrazole acetohydrazide derivatives from the literature.

Table 1: Comparative Antimicrobial Activity of 1-Phenyl-3-substituted-phenyl-1H-pyrazol-4-yl-methylene Acetohydrazide Derivatives [6]

Compound ID3-Phenyl SubstituentBacterial Strain A (MIC µg/mL)Bacterial Strain B (MIC µg/mL)Fungal Strain C (MIC µg/mL)
6a H>100>100>100
6b 4-Cl255050
6c 4-Br255050
6d 4-F12.52525

MIC: Minimum Inhibitory Concentration

The data clearly indicates that the presence of electron-withdrawing halogens at the para-position of the 3-phenyl ring leads to a significant increase in antimicrobial activity compared to the unsubstituted analog.

Experimental Protocols: A Guide to Biological Evaluation

The following are representative protocols for the key biological assays used to evaluate the activity of pyrazole acetohydrazide derivatives.

General Synthesis of Pyrazole Acetohydrazide Derivatives

A common synthetic route to 2-(1H-pyrazol-1-yl)acetohydrazide derivatives involves a multi-step process, which is illustrated in the workflow diagram below. The initial step is often the synthesis of the pyrazole core, followed by N-alkylation with an ethyl haloacetate and subsequent hydrazinolysis to yield the key acetohydrazide intermediate. The final derivatives are then typically obtained by condensation with various aldehydes or ketones.[5]

Synthesis_Workflow A Pyrazole Precursor B N-alkylation with Ethyl Haloacetate A->B C Hydrazinolysis B->C D 2-(1H-Pyrazol-1-yl)acetohydrazide Intermediate C->D E Condensation with Aldehydes/Ketones D->E F Final Pyrazole Acetohydrazide Derivatives E->F

Caption: General synthetic workflow for pyrazole acetohydrazide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Key Structure-Activity Relationship Insights

The following diagram summarizes the key SAR findings for pyrazole acetohydrazide derivatives based on the available literature.

SAR_Summary cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core 2-(1H-Pyrazol-1-yl)acetohydrazide Pyrazole_Subs Substituents on Pyrazole Ring Core->Pyrazole_Subs Hydrazone_Subs Substituents on Hydrazone Moiety Core->Hydrazone_Subs Increased_Activity Increased Activity Hydrazone_Subs->Increased_Activity Electron-withdrawing groups (e.g., -Cl, -F) on aryl ring Decreased_Activity Decreased Activity Hydrazone_Subs->Decreased_Activity Bulky, lipophilic groups (in some cases)

Caption: Summary of key structure-activity relationships for pyrazole acetohydrazide derivatives.

Conclusion and Future Directions

The 2-(1H-pyrazol-1-yl)acetohydrazide scaffold represents a promising framework for the development of novel therapeutic agents. The available structure-activity relationship data, particularly for the hydrazone derivatives, provides a clear rationale for the design of more potent and selective compounds. The enhancement of antimicrobial activity with electron-withdrawing substituents on the terminal aryl ring is a key finding that can guide future optimization efforts.[6]

Further research should focus on a systematic exploration of the substituent effects on the 3, 4, and 5 positions of the pyrazole ring, specifically for the 3,4,5-trimethylated analog, to build a more comprehensive SAR model. Additionally, the evaluation of these derivatives against a broader range of biological targets, including various cancer cell lines and enzymes, will be crucial in unlocking their full therapeutic potential. The synthesis of novel derivatives with improved pharmacokinetic profiles will also be a critical step towards their clinical translation.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 7(8), 833–839.
  • Rollas, S., & Küçükgüzel, S. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(8), 833-839. [Link]

  • Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2939-2943. [Link]

  • Hajiali, S., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • El-Sayed, M. A. A. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(10), 3921-3931.
  • Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2939-2943. [Link]

  • Shaikh, R. A., et al. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 13(1), 19962. [Link]

  • Salian, S., & Sharma, S. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 8(8), 1148-1155.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 18(7), 7639–7650. [Link]

  • Gomaa, A. M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(19), 6296. [Link]

  • El-Shehry, M. F., et al. (2014). Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 6(11), 234-238.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 781-787.
  • Ghorab, M. M., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules, 25(21), 5048. [Link]

  • Capdevila, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13652–13674. [Link]

  • El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Results in Chemistry, 4, 100344. [Link]

  • Nitulescu, G. M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Medicina, 57(4), 378. [Link]

  • Fabbiani, F. P. A., et al. (2014). On Substituted Pyrazole Derivatives. I. 3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 3-methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one. Acta Crystallographica Section C Structural Chemistry, 70(Pt 9), 837–842. [Link]

  • Zhu, B. Y., et al. (2004). 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1229–1234. [Link]

  • Capdevila, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13652-13674. [Link]

Sources

A Comparative Guide to the In Vivo Confirmation of Mechanism of Action for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide as a Putative NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action (MoA) for the novel compound 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. Initial structural analysis and screening of analogous pyrazole compounds suggest a potential inhibitory effect on the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the production of pro-inflammatory cytokines.[1]

Confirmation of this MoA in vivo is a critical step in the drug development pipeline, establishing a clear link between target engagement and physiological response. This document outlines a robust experimental strategy, compares it with alternative methodologies, and provides detailed protocols to ensure scientific rigor and reproducibility.

Part 1: The Hypothesized Signaling Pathway and Point of Intervention

The NLRP3 inflammasome is a cytosolic sensor that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Its activation is a two-step process:

  • Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), this step leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[2]

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[3] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[4]

Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms and can also induce a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D.[1] We hypothesize that this compound acts similarly to the well-characterized inhibitor MCC950, which directly targets the NLRP3 protein to prevent its conformational change and subsequent oligomerization, thus blocking inflammasome assembly.[1][5]

Caption: Hypothesized NLRP3 inflammasome pathway and inhibition point.

Part 2: Experimental Design for In Vivo MoA Confirmation

To validate the proposed MoA, we will employ a well-established mouse model of LPS-induced systemic inflammation, which provides a robust and reproducible platform for studying NLRP3-dependent cytokine release.[6]

Causality of Model Selection: This model is chosen because LPS provides the necessary "Signal 1" to prime the inflammasome system, and the subsequent systemic stress provides "Signal 2" for its activation. This allows for clear measurement of NLRP3-dependent endpoints.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Dosing & Challenge cluster_analysis Phase 3: Endpoint Analysis Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8/group) Acclimatization->Grouping Dosing Compound Admin. (i.p. or p.o.) T = -1h Grouping->Dosing Challenge LPS Challenge (i.p., 5 mg/kg) T = 0h Dosing->Challenge Sacrifice Euthanasia & Sample Collection T = +4h Challenge->Sacrifice Blood Blood (Serum) - Cytokine Analysis Sacrifice->Blood Spleen Spleen/Peritoneum - Western Blot Sacrifice->Spleen

Caption: In vivo experimental workflow for MoA confirmation.

Experimental Groups:

  • Vehicle Control: Vehicle only, no LPS.

  • LPS Control: Vehicle + LPS.

  • Test Compound: this compound + LPS.

  • Positive Control: MCC950 + LPS.

Part 3: Core Validation Assays and Expected Outcomes

The following protocols are designed to provide a multi-pronged validation of the compound's effect on the NLRP3 pathway.

Protocol 1: Serum Cytokine Profiling via ELISA

Rationale: The primary function of the NLRP3 inflammasome is the processing and release of IL-1β and IL-18.[2] Measuring the serum levels of these cytokines provides a direct quantitative readout of inflammasome activity in vivo. We will also measure TNF-α, an NF-κB-dependent but NLRP3-independent cytokine, to ensure our compound does not have off-target anti-inflammatory effects on the priming signal.[6][7]

Step-by-Step Methodology:

  • Blood Collection: At the 4-hour endpoint, collect blood via cardiac puncture into serum separator tubes.[8]

  • Serum Preparation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for mouse IL-1β, IL-18, and TNF-α using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Quantify cytokine concentrations against a standard curve. Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to compare between groups.

Protocol 2: Caspase-1 Cleavage Analysis via Western Blot

Rationale: Active caspase-1 is composed of p20 and p10 subunits that are cleaved from the p45 pro-caspase-1 zymogen.[9] Detecting the cleaved p20 subunit in tissue lysates is considered the gold-standard method for demonstrating inflammasome activation.[10]

Step-by-Step Methodology:

  • Tissue Harvest: Harvest spleens or collect peritoneal macrophages by lavage and immediately snap-freeze in liquid nitrogen.

  • Lysate Preparation: Homogenize tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto a 12% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of mouse Caspase-1.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Densitometrically quantify the p20 band intensity and normalize to the loading control.

Expected Quantitative Data Summary
GroupSerum IL-1β (pg/mL)Serum TNF-α (pg/mL)Relative Caspase-1 p20 (Splenic Lysate)
Vehicle Control < 10< 50Undetectable
LPS Control 1500 ± 2104500 ± 5501.00 (normalized)
Test Compound + LPS 250 ± 854300 ± 6000.15 ± 0.05
MCC950 + LPS 180 ± 604600 ± 5100.11 ± 0.04
Hypothetical data representing significant reduction (p < 0.01) compared to LPS Control.

Interpretation: A successful outcome would show that the test compound, similar to the positive control MCC950, significantly reduces LPS-induced IL-1β levels and caspase-1 cleavage without affecting TNF-α levels.[6] This demonstrates specific inhibition of the NLRP3 inflammasome activation step (Signal 2), not the upstream priming step (Signal 1).

Part 4: Comparative Analysis with Alternative Methodologies

While the pharmacological approach is robust, it's essential to understand its place among alternative methods for MoA validation.

MethodologyDescriptionAdvantagesDisadvantages
In Vivo Pharmacological Inhibition (Proposed) Use of a small molecule inhibitor in a disease model to assess its effect on a specific pathway.- Clinically relevant (tests a drug-like molecule)- Allows for dose-response studies- Relatively rapid and cost-effective- Potential for off-target effects- Requires careful pharmacokinetic/pharmacodynamic analysis
In Vivo Genetic Models Use of knockout (e.g., Nlrp3-/-) or knock-in mice to study the role of a specific gene.- High target specificity- "Gold standard" for confirming a gene's role in a phenotype- Does not model pharmacological intervention- Potential for developmental compensation- Expensive and time-consuming to generate
Ex Vivo / In Vitro Assays Use of primary cells (e.g., bone marrow-derived macrophages) or cell lines stimulated in culture.[11]- Highly controlled environment- Reduces animal use- Ideal for high-throughput screening and detailed mechanistic studies- Lacks systemic complexity (e.g., metabolism, immune cell crosstalk)- Poor predictor of in vivo efficacy and toxicity

Expert Insight: The proposed in vivo pharmacological study is the most direct and relevant method for confirming the MoA of a potential therapeutic. While genetic models are invaluable for validating the target itself, they do not validate the action of the drug. Ex vivo assays are a critical preceding step for screening and dose-finding but cannot replace the physiological complexity of a whole-organism system.[11] A comprehensive drug development program will strategically use all three approaches.

Conclusion

The experimental framework detailed in this guide provides a rigorous, multi-faceted approach to confirm the hypothesized mechanism of action of this compound as a specific in vivo inhibitor of the NLRP3 inflammasome. By combining systemic cytokine analysis with direct measurement of the target's downstream enzymatic activity, and by including appropriate controls, this self-validating system can generate the high-quality, trustworthy data required for advancing a novel anti-inflammatory compound.

References

  • InvivoGen. MCC950 | NLRP3 inflammasome inhibitor. Available from: [Link]

  • Saleh, A., et al. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Pharmaceuticals (Basel). Available from: [Link]

  • Coll, R.C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. Available from: [Link]

  • Jiang, H., et al. (2020). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. Journal of Medicinal Chemistry. Available from: [Link]

  • Ismael, S., et al. (2020). MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. Journal of Neurotrauma. Available from: [Link]

  • Mangan, M.S., et al. (2021). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Journal of Inflammation Research. Available from: [Link]

  • Marín-Aguilar, F., et al. (2021). Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria. EMBO Molecular Medicine. Available from: [Link]

  • Zhang, H., et al. (2015). The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans. Journal of Crohn's and Colitis. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2020). Review On: Alternative To In vivo Experimental Study In Pharmacology. Available from: [Link]

  • O'Dea, K.M., et al. (2022). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Journal of Visualized Experiments. Available from: [Link]

  • Jakobs, C., et al. (2013). Immunoblotting for Active Caspase-1. Methods in Molecular Biology. Available from: [Link]

  • Mittli, D.A., et al. (2023). LPS-induced acute neuroinflammation, involving interleukin-1 beta signaling, leads to proteomic, cellular, and network-level changes in the prefrontal cortex of mice. Journal of Neuroinflammation. Available from: [Link]

  • Guey, B., & Petrilli, V. (2016). Assessing Caspase-1 Activation. Methods in Molecular Biology. Available from: [Link]

  • Zahid, A., et al. (2020). Inhibiting the NLRP3 Inflammasome. Molecules. Available from: [Link]

  • Bermejo, D.A., et al. (2004). Interleukin-1β induces in vivo tolerance to lipopolysaccharide in mice. Clinical & Experimental Immunology. Available from: [Link]

  • Boucher, D., et al. (2018). Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. The Journal of Experimental Medicine. Available from: [Link]

  • ResearchGate. (2023). The upregulation of IL-1β and IL-1R1 after LPS treatment shows a similar time course as the neuroinflammation-related EEG changes. Available from: [Link]

  • Visikol Inc. (2023). In Vitro Models: An Alternative to In Vivo Studies. Available from: [Link]

Sources

A Comparative Guide to Characterizing Off-Target Effects of Novel Pyrazole-Based Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of novel therapeutic candidates. We will use the hypothetical compound 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide , hereafter referred to as PZ-345 , as a case study to illustrate a robust, multi-faceted strategy for off-target profiling in cellular models. While specific experimental data for PZ-345 is not publicly available, this guide will compare its potential profile against established pyrazole-containing kinase inhibitors, providing the experimental blueprints necessary for its characterization.

Introduction: The Pyrazole Scaffold and the Inevitability of Off-Target Effects

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Many of these compounds, particularly in oncology, are designed as kinase inhibitors.[2] However, the very nature of the human kinome—comprising over 500 enzymes that share a structurally conserved ATP-binding pocket—makes achieving absolute specificity a formidable challenge.[4] Consequently, even highly optimized kinase inhibitors can interact with unintended targets, leading to off-target effects. These effects can range from unforeseen toxicities to advantageous polypharmacology, where a single drug modulates multiple disease pathways.[4][5] Therefore, a rigorous and early assessment of off-target activity is not just a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic potential.

Comparative Landscape: PZ-345 vs. Established Pyrazole-Based Kinase Inhibitors

To contextualize the investigation of PZ-345, we will compare its hypothetical profile with that of AT9283 , a well-characterized multi-targeted kinase inhibitor featuring a pyrazole core. AT9283 is known to potently inhibit Aurora kinases A and B, but also demonstrates significant activity against other kinases like JAK2 and Abl(T315I).[6] This "off-target" activity is integral to its overall efficacy and provides a valuable benchmark for comparison.

Compound Primary Target(s) Known Off-Targets (Examples) Therapeutic Area Key Structural Moiety
PZ-345 (Hypothetical) To Be Determined (TBD)TBD through profilingOncology (Anticipated)Pyrazole Acetohydrazide
AT9283 Aurora A, Aurora BJAK2, Abl, Abl(T315I)OncologyPyrazol-4-yl Urea
NVP-BSK805 JAK2, TYK2FLT3, TRKA/B/COncology, InflammationAminopyrazole
Ruxolitinib JAK1, JAK2-Myelofibrosis, Polycythemia VeraPyrrolo[2,3-d]pyrimidine (Bioisostere of Pyrazole)

This table serves as an illustrative comparison. The profile of PZ-345 would be populated following the experimental workflows described below.

The Experimental Cascade: A Step-by-Step Workflow for Off-Target Profiling

A comprehensive assessment requires a tiered approach, moving from broad, high-throughput screening to more focused, mechanistic studies in relevant cellular contexts.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Cellular Target Engagement & Phenotypic Assays cluster_2 Tier 3: Mechanistic Deep Dive A Large-Scale Kinase Panel (e.g., 400+ Kinases) C NanoBRET™ Target Engagement Assay A->C Identified Hits B Initial Cytotoxicity Screen (e.g., NCI-60 Cell Line Panel) E Apoptosis & Cell Cycle Assays B->E Potent Compounds F Phospho-Proteomics C->F Confirmed Targets D Phenotypic Screening (High-Content Imaging) E->D Validate Phenotype H CRISPR-Cas9 Target Validation F->H Validate Pathway G RNA-Sequencing (Transcriptomic Profiling) G->H Validate Pathway G cluster_on On-Target Pathway cluster_off Off-Target Pathway PZ345 PZ-345 KinaseA Target Kinase A PZ345->KinaseA Inhibits KinaseX Off-Target Kinase X PZ345->KinaseX Inhibits SubstrateA Substrate A KinaseA->SubstrateA P ResponseA Intended Cellular Response (e.g., Apoptosis) SubstrateA->ResponseA SubstrateX Substrate X KinaseX->SubstrateX P ResponseX Unintended Cellular Response (e.g., Toxicity) SubstrateX->ResponseX

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation: Quantifying 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. This guide focuses on establishing a robust bioanalytical framework for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide, a molecule featuring a substituted pyrazole ring linked to an acetohydrazide moiety. Pyrazole derivatives are of significant interest in medicinal chemistry, known for a wide array of biological activities.[1] The acetohydrazide group, being polar and reactive, presents unique challenges and opportunities for bioanalysis.

This document provides a comparative analysis of potential bioanalytical methods, grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5] It is designed for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, field-proven protocols to ensure data integrity and regulatory compliance.

The Regulatory Imperative: A Foundation of Trust

Before delving into specific techniques, it is critical to understand the regulatory landscape. Both the FDA and EMA provide comprehensive guidelines on bioanalytical method validation.[2][4][5] These guidelines are not merely procedural checklists but are frameworks designed to ensure that an analytical method is reliable and reproducible for its intended use.[3][6][7] The core parameters that must be rigorously evaluated include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6][8]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[6]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[6][8]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[6]

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.[6]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[6][8]

Failure to meet these criteria can result in study rejection and significant delays in the drug development pipeline.[3]

Comparative Analysis of Core Analytical Techniques

The two most viable analytical platforms for a small molecule like this compound are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a workhorse of many analytical laboratories. Its primary advantage lies in its relative simplicity, lower cost, and wide availability. The method relies on the analyte possessing a chromophore that absorbs UV light at a specific wavelength.

Causality of Experimental Choices: The pyrazole ring system generally provides sufficient UV absorbance for detection.[9] However, the sensitivity may be limited, making this method more suitable for studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range. The key to a successful HPLC-UV method is achieving excellent chromatographic separation to ensure selectivity from endogenous matrix components.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar, stable compound).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and 0.1% Formic Acid in water. The exact ratio must be optimized to achieve a good peak shape and retention time (e.g., starting with 70:30 Water:Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Determined by scanning a standard solution of the analyte (likely in the 220-260 nm range for a pyrazole moiety).

ParameterHPLC-UV Performance
Linearity Range 50 - 5,000 ng/mL
LLOQ 50 ng/mL
Accuracy 88 - 110%
Precision (%RSD) < 15%
Selectivity Moderate; susceptible to interference
Throughput Moderate
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[3] It couples the separation power of LC with the mass-resolving power of a triple quadrupole mass spectrometer, allowing for the detection of specific precursor-to-product ion transitions.

Causality of Experimental Choices: This technique is ideal for quantifying low-level analytes (pg/mL to low ng/mL), which is often required in clinical PK studies. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating interferences from the biological matrix. For this compound, positive mode electrospray ionization (ESI+) is anticipated to be effective due to the basic nitrogen atoms in the pyrazole ring.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: To be determined by infusing a standard solution. For example:

      • Analyte: m/z 199.1 → 140.1 (hypothetical fragmentation of the acetohydrazide side chain).

      • SIL-IS: m/z 205.1 → 146.1 (assuming +6 Da label).

ParameterLC-MS/MS Performance
Linearity Range 0.1 - 500 ng/mL
LLOQ 0.1 ng/mL
Accuracy 95 - 105%
Precision (%RSD) < 10%
Selectivity High; minimal interference
Throughput High (with modern systems)

In-Depth Comparison of Sample Preparation Techniques

The choice of sample preparation is as critical as the analytical technique itself. It aims to remove interferences (like proteins and phospholipids) and concentrate the analyte.[10]

Protein Precipitation (PPT)
  • Principle: A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[10][11]

  • Pros: Fast, inexpensive, and requires minimal method development.[10]

  • Cons: Produces a relatively "dirty" extract, leading to potential matrix effects and reduced column lifetime. Not very effective at concentrating the analyte.[11]

Liquid-Liquid Extraction (LLE)
  • Principle: Separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[12][13]

  • Pros: Can provide a cleaner extract than PPT and offers some selectivity based on solvent choice.

  • Cons: Can be labor-intensive, may have lower recovery for polar compounds, and involves larger volumes of organic solvents.[14]

Solid-Phase Extraction (SPE)
  • Principle: Utilizes a solid sorbent to selectively retain the analyte from the liquid sample matrix, while interferences are washed away.[12][14]

  • Pros: Provides the cleanest extracts, significantly reduces matrix effects, and allows for high concentration factors.[15]

  • Cons: More expensive and requires more extensive method development compared to PPT and LLE.[15]

Workflow Diagrams

G

G

Head-to-Head Performance and Recommendations

The choice between HPLC-UV and LC-MS/MS is fundamentally a question of required sensitivity and selectivity versus cost and complexity.

FeatureHPLC-UVLC-MS/MSRecommendation
Sensitivity (LLOQ) Higher (ng/mL range)Very Low (pg/mL to low ng/mL range)[16][17]For early non-regulated discovery or high-dose studies, HPLC-UV may suffice. For regulated preclinical and clinical studies, LC-MS/MS is required.
Selectivity Lower, relies on chromatographic separationHighest, relies on mass-to-charge ratio (MRM)For complex biological matrices and to avoid risk of interference, LC-MS/MS is superior.
Development Time ShorterLonger (requires MS parameter optimization)If speed is critical for non-GLP work, HPLC-UV is faster to set up.
Cost (Instrument) LowHighBudget constraints may favor HPLC-UV for academic or early-stage research.
Robustness Generally highHigh, but more susceptible to matrix effects if sample prep is poorA well-developed SPE-LC-MS/MS method is the most robust option for regulated bioanalysis.[15]

Conclusion

For the definitive quantification of this compound in biological matrices for regulatory submission, an LC-MS/MS method is the authoritative choice . Its unparalleled sensitivity and selectivity ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. While HPLC-UV can serve as a valuable tool for preliminary, high-concentration studies, it lacks the performance required for most modern pharmacokinetic and toxicokinetic applications.

The recommended workflow involves Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using a validated UPLC-MS/MS system. This combination provides the cleanest sample, minimizes ion suppression/enhancement, and delivers the lowest possible limit of quantification, ensuring the integrity and success of the drug development program.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1635-1639. [Link]

  • Al-Majdoub, Z. M., et al. (2014). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Ravinder, M., et al. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Biomedical Chromatography, 32(2). [Link]

  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • Slideshare. (n.d.). methods of extraction protein precipitation method.pptx. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Shah, J. S., et al. (2016). An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study. Journal of Chromatography B, 1021, 149-157. [Link]

  • ResearchGate. (n.d.). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Retrieved from [Link]

  • Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Retrieved from [Link]

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 547-565. [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717-6723. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). List of ADME and Physicochemical Properties of the Title Compounds 1−16 a. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Retrieved from [Link]

  • Kim, J., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5473. [Link]

  • ResearchGate. (n.d.). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]

  • RCSB PDB. (n.d.). TUQ Ligand Summary Page. Retrieved from [Link]

Sources

A Head-to-Head Comparison of In Vitro Efficacy: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Drug Development Professionals, Researchers, and Scientists

This guide provides a comparative analysis of the in vitro antibacterial efficacy of the novel investigational compound 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide against the established broad-spectrum antibiotic, ciprofloxacin. The data presented is synthesized from foundational research on pyrazole derivatives and established knowledge of fluoroquinolone activity. This document is intended to provide a framework for researchers designing head-to-head studies and to offer insights into the potential antimicrobial profile of this novel chemical entity.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with antibacterial properties. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial effects.[1][2][3] The specific analogue, this compound, is a subject of interest for its potential antibacterial action.

Ciprofloxacin, a second-generation fluoroquinolone, serves as a crucial benchmark in this comparison.[4] It is a widely used, broad-spectrum antibiotic with a well-characterized mechanism of action and a long history of clinical application against a variety of bacterial infections, particularly those caused by Gram-negative organisms.[5][6][7] Evaluating a new compound against a "gold standard" like ciprofloxacin is a critical step in preclinical assessment, providing context for its potential spectrum of activity and potency.

Mechanisms of Action: A Tale of Two Targets

The fundamental difference in the antibacterial efficacy of these two compounds lies in their distinct molecular targets. This mechanistic divergence is a key consideration, as it may predict differences in spectrum, the potential for cross-resistance with other antibiotic classes, and overall bactericidal versus bacteriostatic activity.

This compound: A Developing Picture

The precise mechanism of action for this pyrazole derivative is not yet fully elucidated. However, research into related acetohydrazide and pyrazole compounds suggests potential interference with essential cellular processes.[8][9][10] The hydrazide functional group is known to be a reactive pharmacophore, and it is hypothesized that it may chelate metal ions essential for enzymatic function or interfere with cell wall synthesis or nucleic acid replication through pathways distinct from those targeted by fluoroquinolones. Further mechanistic studies are required to pinpoint its specific intracellular target.

Ciprofloxacin: The DNA Gyrase and Topoisomerase IV Inhibitor

Ciprofloxacin's mechanism is well-established and highly potent.[11] It exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][12]

  • In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical process for DNA replication and transcription.

  • In many Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is crucial for separating interlinked daughter chromosomes following DNA replication.[12]

By binding to the enzyme-DNA complex, ciprofloxacin stabilizes double-strand breaks in the bacterial DNA, leading to a cascade of events that culminates in rapid cell death.[12][13]

Visualizing the Mechanisms

The following diagram illustrates the distinct molecular targets of Ciprofloxacin.

Mechanism_of_Action cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Primary Target in Gram-) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary Target in Gram+) Ciprofloxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Cell_Division Chromosome Separation Topo_IV->Cell_Division Required for Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to Cell_Division->Cell_Death Inhibition leads to

Caption: Ciprofloxacin's bactericidal mechanism via inhibition of DNA gyrase and topoisomerase IV.

Comparative In Vitro Efficacy

Direct head-to-head experimental data for this compound is limited. However, a study by Verma et al. (2019) evaluated a series of acetohydrazide pyrazole derivatives, including close analogues, against a panel of bacterial strains using the agar well diffusion method, with ciprofloxacin as a reference standard.[10] The results provide a preliminary basis for comparison.

Table 1: Comparative Zone of Inhibition (mm) Data

MicroorganismGram Stain2-(pyrazol-1-yl)acetohydrazide Analogue (Compound 6d)¹Ciprofloxacin (Standard)¹
Escherichia coliNegative19 mm25 mm
Pseudomonas aeruginosaNegative16 mm22 mm
Staphylococcus aureusPositive21 mm26 mm
Bacillus subtilisPositive20 mm24 mm
¹Data synthesized from Verma, A.; et al. (2019). Asian Journal of Chemistry.[10] The specific compound is a close structural analogue.

Interpretation of Preliminary Data: The data suggests that while the pyrazole acetohydrazide analogue demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, its potency, as measured by the zone of inhibition, is generally lower than that of ciprofloxacin against the same strains.[10] Notably, the activity against S. aureus and B. subtilis appears comparable to its activity against Gram-negative species, which differs from ciprofloxacin's profile of being exceptionally potent against Gram-negatives.[4][5]

Standardized Protocols for Head-to-Head Efficacy Testing

To conduct a definitive head-to-head comparison, standardized antimicrobial susceptibility testing (AST) methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides the gold-standard guidelines for these assays.[14][15][16] The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential.

Experimental Workflow Overview

AST_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Bacterial Culture (e.g., S. aureus, E. coli) inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) start->inoculum plate Inoculate 96-Well Plate with Bacteria & Compounds inoculum->plate compounds Prepare Serial Dilutions of Test Compounds compounds->plate incubate_mic Incubate at 37°C for 16-24 hours plate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (≥MIC) onto agar plates read_mic->subculture incubate_mbc Incubate Plates at 37°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC: Lowest concentration that kills ≥99.9% of inoculum incubate_mbc->read_mbc

Caption: Standard experimental workflow for determining MIC and MBC values.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[17][18][19]

Objective: To determine the MIC of this compound and ciprofloxacin against selected bacterial strains.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in an appropriate solvent like DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A single colony of the test bacterium is used to inoculate MHB and incubated overnight. The culture is then diluted in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[18][20]

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. Concentrations should span a clinically and experimentally relevant range.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution. This brings the final volume to 100 µL per well.[19]

  • Controls: Include a positive control (inoculum in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[19]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17][19]

Protocol: Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[21][22]

Objective: To determine if the test compounds are bactericidal and at what concentration.

Procedure:

  • Subculturing: Following the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22][23] An antibiotic is generally considered bactericidal if the MBC is no more than four times its MIC.[23]

Conclusion and Future Directions

Preliminary evidence suggests that this compound and its analogues are promising compounds with broad-spectrum antibacterial activity.[10] While the initial data indicates a lower potency compared to ciprofloxacin, its distinct chemical scaffold may offer advantages, particularly against strains that have developed resistance to fluoroquinolones through target-site mutations or efflux mechanisms.

The critical next step is to perform rigorous head-to-head MIC and MBC testing following standardized CLSI protocols.[24][25] This will provide quantitative data to accurately assess the potency and bactericidal/bacteriostatic nature of this novel pyrazole derivative. Elucidating its precise mechanism of action will be equally important to understand its potential role in combating antimicrobial resistance and to guide future lead optimization efforts.

References

  • Ciprofloxacin - Wikipedia. Available from: [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024). Available from: [Link]

  • Ciprofloxacin mechanism of action or mode of action. Slideshare. Available from: [Link]

  • What is the mechanism of Ciprofloxacin? Patsnap Synapse. (2024). Available from: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). PMC - NIH. Available from: [Link]

  • Novel acetohydrazide pyrazolederivatives: Design, synthesis,characterization and antimicrobial activity. DSpace Repository. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. Available from: [Link]

  • Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. Urology Textbook. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. Available from: [Link]

  • Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31, 2740-2744. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH. Available from: [Link]

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. Available from: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available from: [Link]

  • Antimicrobial Susceptibility Testing. Area of Focus. CLSI. Available from: [Link]

  • Minimum bactericidal concentration. Grokipedia. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • Polk, R. E. (1989). Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. Pharmacotherapy, 9(2), 76-90. Available from: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 337(2), 111-118. Available from: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. Available from: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation. (2019). Available from: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. Available from: [Link]

  • Rollas, S., Kalyoncuoğlu, N., Sür-Altiner, D., & Yegenoglu, Y. (1998). Synthesis and antimicrobial activity of N-[(alpha-methyl)benzylidene]-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides. Il Farmaco, 53(8-9), 562-566. Available from: [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2022). Beilstein Journals. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide. As specific toxicological data for this compound is not extensively published, our recommendations are rooted in a conservative approach, drawing from the known hazard profiles of its core chemical moieties: the pyrazole ring and the acetohydrazide functional group. This principle of "as low as reasonably practicable" (ALARP) exposure is the cornerstone of modern laboratory safety.

Hazard Assessment: A Synthesis of Structural Precedent

Understanding the "why" behind safety protocols is critical. The potential hazards of this compound are inferred from its components:

  • The Acetohydrazide Moiety: This functional group is a derivative of hydrazine. Hydrazine and its related compounds are well-documented as potentially toxic.[1][2] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][3] Systemic effects on the liver, kidneys, and central nervous system are also a concern with significant exposure to some hydrazine derivatives.[4] Therefore, we must assume a potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[3]

  • The Pyrazole Ring: Pyrazole derivatives are a cornerstone of many pharmaceuticals due to their diverse biological activities.[5][6] This inherent bioactivity necessitates careful handling. While many pyrazole-based drugs are safe at therapeutic doses, concentrated active compounds in a research setting pose a different risk profile. Some pyrazole carboxamides, for instance, have demonstrated unexpected acute toxicity in rodent models, linked to the inhibition of mitochondrial respiration.[7][8] The toxicological properties of many novel pyrazole derivatives are not fully investigated.[9]

  • Physical Form: As a solid, likely crystalline or powdered, compound, it presents a primary risk of aerosolization. Inhalation of fine powders can lead to respiratory tract irritation and allows for rapid systemic absorption.[3]

Given these factors, the compound must be handled as a substance with unknown, but potentially significant, toxicological properties.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Always prioritize the following controls:

  • Engineering Controls: These are the most effective measures as they physically isolate you from the hazard.

    • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3][4] This contains airborne powders and vapors, preventing inhalation.

    • Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations of any chemical low.[3]

    • Safety Equipment: An eyewash station and safety shower must be readily accessible and certified.[3][4]

  • Administrative Controls: These are the procedures and work practices you follow.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

    • Restricted Access: Limit access to the handling area to trained personnel only.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[10][11]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier against residual exposure.

Core PPE Requirements
  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling hydrazide derivatives.[4][12]

    • Causality: Gloves prevent dermal absorption, which is a potential route of exposure for hydrazine compounds.[1][4]

    • Protocol: Always double-check glove compatibility with your specific solvent. Inspect gloves for any signs of degradation or puncture before use. Use proper technique to remove gloves to avoid contaminating your skin.[11] Dispose of contaminated gloves as hazardous waste.

  • Eye and Face Protection:

    • Chemical Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles at all times.[3][13] They must be splash-resistant and provide a full seal around the eyes.

    • Face Shield: Use a face shield in conjunction with goggles when there is a significant risk of splashes, such as when handling larger quantities of solutions or during vigorous reactions.[4]

    • Causality: This compound is presumed to be a serious eye irritant.[9] Goggles and face shields protect against accidental splashes to the eyes and face, which could cause severe burns or be absorbed.[4]

  • Body Protection:

    • Laboratory Coat: A flame-resistant or 100% cotton lab coat should be worn, fully buttoned.[4]

    • Clothing: Wear long pants and fully enclosed shoes made of a non-permeable material (e.g., leather).[4] Do not wear shorts, skirts, or open-toed shoes in the laboratory.

    • Causality: Protective clothing prevents incidental skin contact from minor spills or drips.[3]

  • Respiratory Protection:

    • General Use: A respirator is typically not required if all work is conducted within a certified chemical fume hood.[4]

    • When to Consider: A NIOSH-approved respirator (e.g., an N95 for powders or a full-face respirator with appropriate cartridges for vapors) should be considered as a last resort in specific situations, such as cleaning up a large spill outside of a fume hood.[1][3][4] All respirator use requires a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[1][4]

Data Presentation: PPE Selection Matrix
Task/Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Nitrile or Neoprene GlovesChemical Safety GogglesLab Coat, Full CoverageNot required in a fume hood
Preparing Solutions Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldLab Coat, Full CoverageNot required in a fume hood
Running Reactions Nitrile or Neoprene GlovesChemical Safety GogglesLab Coat, Full CoverageNot required in a fume hood
Large Spill Cleanup (>1g) Heavy-duty Nitrile/Neoprene GlovesChemical Safety Goggles & Face ShieldChemical Resistant Apron/SuitRequired (Consult SDS/Safety Officer)

Experimental Protocols: Safe Handling Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination.

Mandatory Visualization: Safe Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don PPE: Lab Coat, Goggles, Gloves prep1->prep2 prep3 Prepare Work Area: Absorbent Liner, Waste Containers prep2->prep3 handle1 Retrieve Compound from Storage prep3->handle1 Begin Work handle2 Weigh Solid in Fume Hood handle1->handle2 handle3 Prepare Solution in Fume Hood handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 Complete Work clean2 Segregate Waste: Solid, Liquid, Contaminated PPE clean1->clean2 clean3 Properly Label Waste Containers clean2->clean3 clean4 Remove PPE (Gloves Last) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for safe handling of this compound.

Step-by-Step Methodology
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE: a fully-buttoned lab coat, chemical safety goggles, and appropriate gloves.

    • Line the work surface inside the fume hood with absorbent, disposable bench paper.

    • Prepare designated, clearly labeled waste containers for solid waste, liquid waste, and contaminated disposables (e.g., gloves, pipette tips).

  • Handling:

    • Retrieve the chemical container from its designated storage location, which should be a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][10]

    • Perform all transfers and weighing of the solid compound deep within the fume hood to contain any airborne powder.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the primary container tightly closed when not in use.[3]

  • Cleanup and Disposal:

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Dispose of all waste in the appropriately labeled containers. Contaminated gloves, weigh boats, and bench paper should be treated as hazardous solid waste.[13]

    • Never dispose of this chemical or its waste down the drain.[11] All disposal must follow local, state, and federal environmental regulations.

    • Remove PPE carefully, ensuring the outermost layer is removed first and gloves are removed last using a technique that avoids skin contact.[11]

    • Wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[3] Seek immediate medical attention.

  • Spills: For a small spill, clean it up immediately using an absorbent material, observing all PPE precautions.[3] For a large spill, evacuate the area, restrict access, and contact your institution's environmental health and safety department.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer. [Link]

  • Hydrazine - Risk Management and Safety. University of Washington. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • 3-Nitro-1H-pyrazole - Safety Data Sheet. AFG Bioscience. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed, National Center for Biotechnology Information. [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.